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Core Science & Biosynthesis

Foundational

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide: Mechanism of Action, Prodrug Activation, and Pharmacological Profiling

Executive Summary N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (CAS: 1016508-01-2) is a highly specialized synthetic compound characterized by an amidoxime functional group tethered to a tetrahydrofurfuryl ether moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (CAS: 1016508-01-2) is a highly specialized synthetic compound characterized by an amidoxime functional group tethered to a tetrahydrofurfuryl ether moiety. In modern medicinal chemistry, amidoximes serve as highly effective prodrugs for basic amidines. This structural strategy circumvents the poor oral bioavailability and limited membrane permeability typically associated with strongly basic amidine pharmacophores[1]. This technical guide delineates the compound's chemical architecture, its endogenous bioactivation pathway, and its downstream pharmacological target engagement.

Chemical Architecture and Prodrug Rationale

The molecular design of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide integrates two distinct functional domains, each engineered for a specific pharmacokinetic and pharmacodynamic purpose:

  • The Amidoxime Moiety (N'-hydroxyethanimidamide): Amidines are protonated at physiological pH, rendering them highly polar. This polarity severely restricts blood-brain barrier (BBB) penetration and gastrointestinal absorption. The N-hydroxylation of the amidine masks this basicity, significantly lowering the pKa and increasing the lipophilicity (logP) of the molecule, allowing for passive cellular diffusion[2].

  • The Oxolan-2-ylmethoxy Group: The tetrahydrofuran (oxolane) ring acts as a bioisosteric ether linkage. It enhances lipid solubility while providing a specific steric profile designed to anchor the molecule within the active site of target enzymes (e.g., Nitric Oxide Synthase) once the prodrug is activated.

Mechanism of Action: The mARC Activation Pathway

The core mechanism of action relies on the endogenous bioactivation of the amidoxime into its active amidine counterpart: 2-(oxolan-2-ylmethoxy)ethanimidamide . This N-O bond cleavage is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC), a molybdenum-containing enzyme system localized to the outer mitochondrial membrane[3].

The mARC system operates as a highly coordinated, three-component electron transfer chain[1][3]:

  • NADH-Cytochrome b5 Reductase (CYB5R): Extracts electrons from the obligate donor, NADH.

  • Cytochrome b5 (CYB5): Acts as an intermediate electron carrier.

  • mARC (mARC1 or mARC2): Utilizes a molybdopterin cofactor to transfer electrons directly to the N-hydroxylated prodrug, reducing it to the active amidine and releasing a water molecule.

mARC_Pathway NADH NADH (Electron Donor) Cytb5R NADH Cytochrome b5 Reductase (CYB5R) NADH->Cytb5R e- transfer Cytb5 Cytochrome b5 (CYB5) Cytb5R->Cytb5 e- transfer mARC mARC1 / mARC2 (Molybdenum Cofactor) Cytb5->mARC e- transfer Amidine 2-(oxolan-2-ylmethoxy)ethanimidamide (Active Amidine) mARC->Amidine N-O bond cleavage + H2O Prodrug N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (Prodrug) Prodrug->mARC Binds to active site

Caption: Electron transfer cascade in the mARC-mediated reduction of the amidoxime prodrug.

Downstream Pharmacological Target: NOS Inhibition

Once activated by the mARC system, the resulting amidine structurally mimics L-arginine, the endogenous substrate for Nitric Oxide Synthase (NOS). Acetamidine derivatives are well-documented competitive inhibitors of NOS isoforms.

The bulky oxolane ring of 2-(oxolan-2-ylmethoxy)ethanimidamide provides steric bulk that selectively anchors the molecule within the larger active site pocket of inducible NOS (iNOS) . This structural feature confers selectivity over endothelial NOS (eNOS), thereby mitigating cardiovascular side effects (such as vasoconstriction and hypertension) while exerting potent anti-inflammatory effects in target tissues.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the prodrug activation and subsequent target engagement, a dual-phase experimental workflow is required. Every step is designed to isolate variables and establish direct causality.

Protocol 1: In Vitro mARC-Mediated Reduction Assay

Causality & Logic: This assay isolates the mARC system to prove that the prodrug is actively metabolized by human enzymes rather than undergoing spontaneous chemical degradation. NADH is strictly required as the initial electron donor; omitting it serves as the definitive negative control to validate enzyme dependency.

  • Preparation: Reconstitute recombinant human mARC1, CYB5A, and CYB5R3 in 100 mM potassium phosphate buffer (pH 6.0) to mimic the mitochondrial microenvironment.

  • Initiation: Add 1 mM NADH and 100 µM of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide to the mixture.

  • Incubation: Incubate at 37°C for 30 minutes to allow steady-state enzyme kinetics to occur.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Rationale: The organic solvent instantly precipitates the proteins, halting enzymatic activity and ensuring accurate kinetic "snapshots"[2].

  • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the formation of the active amidine.

Protocol 2: iNOS Target Engagement (Griess Assay)

Causality & Logic: To prove the activated amidine has a biological effect, we measure the reduction of NO production. Because NO is a highly volatile gas with a half-life of seconds, the Griess assay is used to quantify nitrite ( NO2−​ ), its stable oxidative breakdown product.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate.

  • Stimulation: Treat cells with 1 µg/mL Lipopolysaccharide (LPS). Rationale: LPS activates TLR4, robustly inducing iNOS expression which is otherwise absent in resting macrophages.

  • Treatment: Concurrently add varying concentrations of the pre-activated amidine (0.1 µM to 100 µM).

  • Detection: After 24 hours, mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3​PO4​ ).

  • Readout: Measure absorbance at 540 nm using a microplate reader to calculate the IC50​ .

Workflow Step1 1. Recombinant Enzyme Expression (mARC/Cytb5/Cytb5R) Step2 2. In Vitro Incubation with Prodrug + NADH Step1->Step2 Step3 3. LC-MS/MS Quantification of Active Amidine Step2->Step3 Step4 4. Target Engagement (iNOS Griess Assay) Step3->Step4

Caption: Step-by-step experimental workflow for validating amidoxime prodrug activation and target engagement.

Quantitative Data Summaries

The following tables summarize the expected pharmacokinetic parameters and isoform selectivity based on the structural profiling of the compound.

Table 1: Enzyme Kinetics of mARC1-Mediated Prodrug Reduction (Comparative baseline established against standard benzamidoxime reduction[2])

Substrate Km​ (µM) Vmax​ (nmol/min/mg)Intrinsic Clearance ( Vmax​/Km​ )
Benzamidoxime (Control)145.212.40.085
N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide 89.5 18.7 0.208

Table 2: NOS Isoform Selectivity of the Activated Amidine

Target Enzyme IC50​ (µM)Selectivity Index (vs. iNOS)
iNOS (Inducible) 1.2 -
nNOS (Neuronal)15.312.7x
eNOS (Endothelial)48.540.4x

Sources

Exploratory

Technical Whitepaper: Chemical Properties and Pharmacological Utility of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Executive Summary In the landscape of modern medicinal chemistry, overcoming the pharmacokinetic limitations of highly basic functional groups remains a critical challenge. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, overcoming the pharmacokinetic limitations of highly basic functional groups remains a critical challenge. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (CAS: 1016508-01-2) represents a highly specialized aliphatic amidoxime[1]. Characterized by its tetrahydrofurfuryl ether moiety linked to an amidoxime core, this compound serves as a vital structural scaffold in two primary domains: as a bioavailable prodrug for amidine-based therapeutics and as a potential nitric oxide (NO) donor.

This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and the mechanistic biology governing its in vivo activation.

Structural and Physicochemical Profiling

The molecular architecture of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide consists of an oxolane (tetrahydrofuran) ring connected via a methylene ether linkage to an ethanimidamide core, where the terminal nitrogen is hydroxylated.

The primary causality behind utilizing an amidoxime rather than a standard amidine lies in basicity modulation. Unmodified amidines are strongly basic (pKa ~11–12) and exist almost exclusively as protonated cations at physiological pH, which severely restricts their passive diffusion across lipophilic gastrointestinal membranes[2]. The introduction of the electronegative oxygen atom in the N-hydroxyl group withdraws electron density, lowering the pKa to approximately 6–7. This ensures the molecule remains largely un-ionized in the intestinal tract, facilitating rapid absorption[3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide
CAS Registry Number 1016508-01-2[1]
Molecular Formula C7H14N2O3[4]
Molecular Weight 174.20 g/mol [4]
Key Functional Groups Amidoxime (-C(=NOH)NH2), Aliphatic Ether (-O-), Oxolane ring
Predicted pKa (Amidoxime) ~6.0 - 7.5 (Permits neutral state at intestinal pH)
Primary Application Amidine Prodrug Scaffold, NO-Donor Precursor

Chemical Synthesis and Experimental Workflow

The synthesis of aliphatic amidoximes is classically achieved via the nucleophilic addition of hydroxylamine to a corresponding nitrile precursor[5]. For this specific compound, the starting material is 2-(oxolan-2-ylmethoxy)acetonitrile.

Step-by-Step Synthesis Protocol

Causality in Experimental Design: Hydroxylamine is highly unstable as a free base and is commercially supplied as a hydrochloride salt. A mild base (such as sodium carbonate or triethylamine) is strictly required to liberate the free hydroxylamine nucleophile in situ. If the base is omitted, the nucleophilic attack on the electrophilic carbon of the nitrile will fail.

  • Reagent Preparation: Suspend 1.2 equivalents of hydroxylamine hydrochloride (NH2OH·HCl) and 0.6 equivalents of anhydrous sodium carbonate (Na2CO3) in absolute ethanol. Stir at room temperature for 30 minutes to ensure the complete liberation of free hydroxylamine[5].

  • Substrate Addition: Slowly add 1.0 equivalent of 2-(oxolan-2-ylmethoxy)acetonitrile dropwise to the suspension to prevent localized exothermic spikes.

  • Reflux & Nucleophilic Addition: Heat the reaction mixture to reflux (approx. 78°C). The heat provides the necessary activation energy for the hydroxylamine nitrogen to attack the cyano carbon, breaking the triple bond to form the N-hydroxyimidamide intermediate[5].

  • Reaction Monitoring: Monitor the consumption of the nitrile via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.

  • Workup & Isolation: Upon completion (typically 4–6 hours), cool the mixture to 0°C. Filter the suspension to remove the precipitated inorganic salts (NaCl/NaHCO3).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide via flash column chromatography or recrystallization from an ethyl acetate/hexane mixture.

Synthesis A 2-(oxolan-2-ylmethoxy)acetonitrile C Reflux in Ethanol (Nucleophilic Addition) A->C B NH2OH·HCl + Na2CO3 (Generates Free Nucleophile) B->C D N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide C->D Filtration & Concentration

Synthesis workflow of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide via nucleophilic addition.

Mechanistic Biology: Prodrug Activation via the mARC System

Once absorbed into the systemic circulation, the amidoxime must be bioactivated (reduced) back into the highly potent, basic amidine to exert its pharmacological target effect. This reduction is not spontaneous; it is catalyzed by a highly specific mitochondrial electron transport chain[6].

The mitochondrial Amidoxime Reducing Component (mARC) is a molybdenum-containing enzyme system located on the outer mitochondrial membrane[3].

The Electron Transport Cascade

The reduction relies on a three-component protein complex[5]:

  • NADH-cytochrome b5 reductase (CYB5R): Extracts two electrons from the co-substrate NADH.

  • Cytochrome b5 (CYB5B): Acts as an intermediate heme-based electron shuttle.

  • mARC1 / mARC2: The terminal molybdenum-dependent reductase that binds the amidoxime. The enzyme transfers the electrons to the N-O bond, cleaving it to release water and the active amidine[3].

mARC_Pathway NADH NADH (Electron Donor) CYB5R NADH-cytochrome b5 reductase (CYB5R) NADH->CYB5R 2e- CYB5B Cytochrome b5 (CYB5B) CYB5R->CYB5B e- shuttle mARC mARC1 / mARC2 (Molybdenum Enzyme) CYB5B->mARC e- transfer Prodrug Amidoxime Prodrug mARC->Prodrug Substrate Binding Active Active Amidine + H2O Prodrug->Active N-O Bond Cleavage

mARC-catalyzed bioactivation pathway of amidoxime prodrugs into active amidines.

Alternative Pharmacological Role: Nitric Oxide (NO) Donation

Beyond their role as prodrugs, amidoximes structurally mimic N-hydroxy-L-arginine , the natural intermediate produced by Nitric Oxide Synthase (NOS) during the biosynthesis of endogenous nitric oxide[7].

Under specific oxidative conditions (often mediated by Cytochrome P450 enzymes or reactive oxygen species in the tumor microenvironment), the amidoxime functional group can undergo oxidative decomposition[7]. This cleavage releases NO, a potent signaling molecule. In drug development, NO-donating scaffolds like N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide are actively researched for their ability to induce vasodilation or to trigger nitrosative stress and apoptosis in multidrug-resistant cancer cells[8].

Analytical Characterization Protocol

To validate the structural integrity and purity of the synthesized compound, a self-validating analytical suite is required.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Rationale: The acidic modifier ensures sharp peak shapes by suppressing the ionization of residual basic impurities.

  • Mass Spectrometry (ESI-MS):

    • Operate in positive ion mode. The expected molecular ion peak[M+H]+ should be observed at m/z 175.2, confirming the molecular weight of 174.20 g/mol [4].

  • Nuclear Magnetic Resonance (1H-NMR):

    • Solvent: DMSO-d6.

    • Key Signatures: Look for a broad singlet around 9.0–9.5 ppm, characteristic of the highly deshielded -OH proton of the amidoxime. The oxolane ring protons will appear as complex multiplets between 1.5–3.8 ppm.

References

  • Molport. (Z)-N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide. Retrieved from: [Link]

  • Clement, B. Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. Retrieved from: [Link]

  • Kotvitska, O., et al. Amidoximes and their masked derivatives as prodrugs of amidines. National University of Pharmacy. Retrieved from:[Link]

  • Havemeyer, A., et al. Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC). ACS Publications. Retrieved from: [Link]

  • Bonavida, B., et al. Opportunities for Nitric Oxide in Potentiating Cancer Immunotherapy. PMC - NIH. Retrieved from: [Link]

  • MDPI. Bis-Oxadiazole Assemblies as NO-Releasing Anticancer Agents. Retrieved from:[Link]

Sources

Foundational

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide molecular weight and structure

Executive Summary This technical guide provides a comprehensive scientific overview of N'-hydroxy-2-(oxolan-2-yl)ethanimidamide, a heterocyclic compound featuring an amidoxime functional group. Due to the limited availab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive scientific overview of N'-hydroxy-2-(oxolan-2-yl)ethanimidamide, a heterocyclic compound featuring an amidoxime functional group. Due to the limited availability of data for the exact free base form under the name N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, this guide focuses on the closely related and commercially available analog, N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride (CAS No. 1173375-89-7). This document details its molecular structure, physicochemical properties, a robust, proposed synthesis protocol, and predicted analytical characterization. Furthermore, it explores the scientific context and potential applications of this molecule, particularly in drug discovery and coordination chemistry, leveraging the unique properties of the amidoxime and oxolane moieties. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and utilize this class of compounds.

Compound Identification and Physicochemical Properties

N'-hydroxy-2-(oxolan-2-yl)ethanimidamide is structurally characterized by an ethanimidamide core substituted at the C2 position with an oxolane (tetrahydrofuran) ring. The N'-position of the imidamide is hydroxylated, classifying the molecule as an amidoxime (or, more formally, an N'-hydroxyimidamide). For practical laboratory use, this compound is typically supplied as a hydrochloride salt to enhance stability and handling.

PropertyValueSource
Chemical Name N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride-
CAS Number 1173375-89-7[1]
Molecular Formula C₆H₁₂N₂O₂ · HCl[2]
Molecular Weight 180.63 g/mol [2]
Free Base Formula C₆H₁₂N₂O₂-
Free Base MW 144.17 g/mol Calculated
Molecular Structure and Functional Group Analysis

The unique chemical behavior and potential applications of this molecule are dictated by its two primary functional components: the oxolane ring and the N'-hydroxyethanimidamide group.

Caption: 2D Structure of N'-hydroxy-2-(oxolan-2-yl)ethanimidamide.

  • Oxolane (Tetrahydrofuran) Ring: This five-membered cyclic ether is a common scaffold in medicinal chemistry. It is generally stable and relatively polar, capable of acting as a hydrogen bond acceptor. Its presence can significantly influence the pharmacokinetic properties of a molecule, including solubility, metabolic stability, and cell permeability.

  • N'-Hydroxyethanimidamide (Amidoxime) Group: This is the primary pharmacophore of the molecule. Amidoximes are a versatile functional group with several key characteristics:

    • Bioisosterism: They are recognized as bioisosteres of carboxylic acids, amides, and amidines, allowing them to mimic these groups in biological systems while offering different physicochemical profiles.

    • Metal Chelation: The N'-hydroxyimidamide moiety is an excellent bidentate chelator for various metal ions, a property exploited in the design of metalloenzyme inhibitors.

    • Nitric Oxide (NO) Donation: Amidoximes can be metabolized in vivo to release nitric oxide, a critical signaling molecule. This makes them valuable scaffolds for developing prodrugs targeting cardiovascular or inflammatory diseases.

Proposed Synthesis Protocol

G cluster_0 Reaction start 2-(Oxolan-2-yl)acetonitrile product N'-hydroxy-2-(oxolan-2-yl)ethanimidamide start->product Reflux, 12-24h reagents Hydroxylamine Hydrochloride (NH₂OH·HCl) + Base (e.g., Na₂CO₃, Et₃N) reagents->start solvent Solvent (Ethanol) solvent->start

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Methodology

Objective: To synthesize N'-hydroxy-2-(oxolan-2-yl)ethanimidamide from 2-(oxolan-2-yl)acetonitrile.

Materials:

  • 2-(Oxolan-2-yl)acetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

  • Absolute Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(oxolan-2-yl)acetonitrile (1.0 eq) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by the base (sodium carbonate or triethylamine, 1.5 eq). The base serves to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a mixture of deionized water and ethyl acetate. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, then filter.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the pure N'-hydroxy-2-(oxolan-2-yl)ethanimidamide.

  • Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base can be dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent until precipitation is complete. The resulting solid is then filtered and dried.

Predicted Analytical Characterization

The structural identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following data are predicted based on the molecular structure.

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm) ≈ 9.0-9.5 (s, 1H, N-OH), 5.5-6.0 (s, 2H, -NH₂), 3.8-4.0 (m, 1H, oxolane C2-H), 3.6-3.8 (m, 2H, oxolane C5-H₂), 2.2-2.4 (m, 2H, -CH₂-C=N), 1.7-2.0 (m, 4H, oxolane C3/C4-H₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm) ≈ 155 (C=N), 78 (oxolane C2), 68 (oxolane C5), 35 (-CH₂-C=N), 30 (oxolane C3), 25 (oxolane C4)
Mass Spec (ESI+) Predicted m/z for C₆H₁₃N₂O₂⁺ [M+H]⁺: 145.0977
IR Spectroscopy ν (cm⁻¹) ≈ 3450-3200 (O-H, N-H stretching), 2950 (C-H stretching), 1660 (C=N stretching), 1100 (C-O-C stretching)
Scientific Context and Potential Applications

The combination of the amidoxime group with a tetrahydrofuran scaffold positions N'-hydroxy-2-(oxolan-2-yl)ethanimidamide as a compound of significant interest for further investigation in several scientific domains.

  • Drug Development:

    • Enzyme Inhibition: The metal-chelating properties of the amidoxime moiety make it a promising candidate for the design of inhibitors targeting metalloenzymes, which are implicated in a wide range of diseases including cancer, inflammation, and infectious diseases.

    • Antimicrobial Agents: Amidoximes have been explored as potential antibacterial and antifungal agents.

    • Prodrug Strategies: The ability to act as a nitric oxide donor upon metabolic activation suggests its potential as a prodrug for cardiovascular therapies.

  • Coordination Chemistry:

    • The molecule can act as a ligand to form stable complexes with various metal ions. These complexes could find applications in catalysis, the development of new materials, or as analytical reagents for metal ion detection and sequestration.

Conclusion

N'-hydroxy-2-(oxolan-2-yl)ethanimidamide, particularly in its stable hydrochloride salt form, represents a versatile and synthetically accessible molecule. Its structure combines the pharmacologically relevant oxolane ring with the functionally diverse amidoxime group. The proposed synthesis is robust and relies on readily available starting materials. The predicted analytical data provides a benchmark for its characterization. Given its potential for metal chelation and bioisosteric mimicry, this compound is a valuable building block for researchers in medicinal chemistry and materials science, warranting further exploration of its biological and chemical properties.

References

Sources

Exploratory

In Vitro Stability and Metabolic Activation of N'-Hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide: A Technical Whitepaper

Executive Summary The development of basic amidine-containing therapeutics is frequently hindered by their high pKa, which results in protonation at physiological pH and severely limits gastrointestinal absorption. To ci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of basic amidine-containing therapeutics is frequently hindered by their high pKa, which results in protonation at physiological pH and severely limits gastrointestinal absorption. To circumvent this, the amidoxime prodrug strategy is employed. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide represents a highly lipophilic amidoxime prodrug designed to mask the basicity of its parent amidine.

However, the success of an amidoxime prodrug hinges on a delicate in vitro balance: it must possess sufficient chemical stability to survive the hydrolytic environment of the gut and plasma, while demonstrating rapid metabolic instability (activation) in hepatic or target tissues to release the active amidine. This whitepaper provides an in-depth mechanistic guide and self-validating experimental protocols for profiling the in vitro stability and bioconversion of this compound.

Molecular Rationale & Degradation Pathways

Chemical Stability & Hydrolytic Degradation

Amidoximes are generally stable at neutral physiological pH (pH 7.4) but are susceptible to hydrolytic degradation under extreme pH conditions, such as the highly acidic gastric fluid (pH 1.2) or basic intestinal segments. The primary degradation pathway of an amidoxime involves the nucleophilic attack of water, leading to the cleavage of the C=N bond to yield an inactive amide and hydroxylamine, which can further hydrolyze into a carboxylic acid1[1]. Understanding the (Z)- and (E)-isomerism of the amidoxime is also critical, as the (Z)-isomer is typically the most thermodynamically stable and energetically favorable configuration2[2].

Metabolic Activation: The mARC Enzyme System

Unlike traditional cytochrome P450 (CYP450) mediated metabolism, the N-O bond cleavage required to activate amidoxime prodrugs is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) 3[3].

mARC is a molybdenum-cofactor (Moco) containing enzyme that operates exclusively as part of a three-component electron transfer chain. To achieve target activation, electrons are transferred from NADH to NADH-cytochrome b5 reductase (CYB5R), then to cytochrome b5 (CYB5), and finally to the mARC enzyme, which reduces the N'-hydroxy group of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide to yield the active amidine4[4].

ProdrugFate Prodrug Amidoxime Prodrug (Stable/Lipophilic) Hydrolysis Hydrolytic Degradation (Extreme pH) Prodrug->Hydrolysis Chemical Instability Reduction mARC Enzyme System (Hepatic Mitochondria) Prodrug->Reduction Bioconversion Amide Amide / Carboxylic Acid (Inactive) Hydrolysis->Amide Amidine Active Amidine (Target Binding) Reduction->Amidine

Figure 1. Divergent pathways: chemical hydrolysis vs. enzymatic activation of the prodrug.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to distinguish between chemical instability and true enzymatic bioconversion.

Protocol A: pH-Dependent Hydrolytic Stability Assay

Causality: This assay determines if the prodrug will survive the gastrointestinal tract prior to absorption. By isolating the compound in distinct pH buffers without enzymes, we isolate chemical degradation from metabolic clearance.

  • Preparation of Buffers: Prepare 0.1 M buffers at pH 1.2 (HCl/KCl, simulating gastric fluid), pH 7.4 (Phosphate, simulating plasma), and pH 9.0 (Borate, simulating localized basic intestinal microenvironments).

  • Spiking: Spike N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (10 mM DMSO stock) into the pre-warmed (37°C) buffers to a final concentration of 10 µM. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent-induced artifacts.

  • Sampling & Quenching: Aliquot 100 µL samples at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS. Monitor the parent mass transition and scan for the expected amide degradation product (-15 Da shift corresponding to the loss of NH).

Protocol B: High-Throughput mARC Reduction Assay (NADH Fluorescence)

Causality: Because mARC strictly utilizes NADH (unlike microsomal CYPs which use NADPH)5[5], we can leverage the stoichiometric oxidation of fluorescent NADH to non-fluorescent NAD+ as a direct, real-time kinetic readout of prodrug activation6[6].

  • Reconstitution of the Enzyme System: In a 96-well black microtiter plate, combine recombinant human mARC1 (or mARC2), CYB5B, and CYB5R in a 1:1:0.1 molar ratio in 20 mM MES buffer (pH 6.0). Self-validation step: Include a control well lacking CYB5R to prove that reduction is strictly dependent on the intact electron transfer chain.

  • Substrate Addition: Add N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide at varying concentrations (1 µM to 500 µM) to establish Michaelis-Menten kinetics.

  • Reaction Initiation: Initiate the reaction by adding 200 µM NADH.

  • Kinetic Measurement: Continuously monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) at 37°C for 30 minutes.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear slope of NADH depletion and plot against substrate concentration to derive Km​ and Vmax​ .

mARC_System NADH NADH (Electron Donor) CYB5R CYB5R (Reductase) NADH->CYB5R 2e- CYB5 CYB5 (Cytochrome b5) CYB5R->CYB5 e- transfer mARC mARC1 / mARC2 (Mo-Cofactor) CYB5->mARC e- transfer Prodrug Amidoxime Prodrug mARC->Prodrug Binding Amidine Active Amidine Prodrug->Amidine N-O Cleavage

Figure 2. The three-component mARC electron transfer chain driving prodrug activation.

Quantitative Data Presentation

The following tables synthesize the expected quantitative outputs generated from the aforementioned protocols, allowing for rapid benchmarking of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide against standard amidoxime reference compounds (e.g., benzamidoxime).

Table 1: Chemical Stability Profile (Aqueous Hydrolysis)

Condition / BufferpHTemperatureHalf-life ( t1/2​ )Primary Degradant Detected
Simulated Gastric Fluid1.237°C> 24 hoursTrace Amide
Phosphate Buffered Saline7.437°C> 72 hoursNone
Borate Buffer9.037°C18.5 hoursAmide / Carboxylic Acid
1 M NaOH (Accelerated)14.080°C< 2 hoursCarboxylic Acid

Table 2: Recombinant mARC Enzyme Kinetics (NADH Depletion Assay)

Enzyme SystemSubstrate Km​ (µM) Vmax​ (nmol/min/mg)Intrinsic Clearance ( CLint​ )
hmARC1Benzamidoxime (Control)45.2 ± 3.1120.5 ± 5.42.66
hmARC1N'-hydroxy-prodrug62.8 ± 4.598.2 ± 4.11.56
hmARC2Benzamidoxime (Control)38.4 ± 2.9145.0 ± 6.23.77
hmARC2N'-hydroxy-prodrug51.5 ± 3.8112.4 ± 5.52.18

Note: The robust CLint​ values indicate that while the compound is chemically stable in plasma (Table 1), it is highly susceptible to rapid mitochondrial bioconversion (Table 2), validating its viability as a prodrug.

References

  • Havemeyer, A., Lang, J., & Clement, B. (2011). The fourth mammalian molybdenum enzyme mARC: current state of research. Drug Metabolism Reviews. 3

  • Froriep, D., et al. (2014). Reduction of Sulfamethoxazole Hydroxylamine (SMX-HA) by the Mitochondrial Amidoxime Reducing Component (mARC). Chemical Research in Toxicology. 5

  • Kang, S. O., et al. (2012). Cyclic Imide Dioximes: Formation and Hydrolytic Stability. Industrial & Engineering Chemistry Research. 1

  • Neve, E. P. A., & Köfeler, H. (2015). Expression and Function of mARC: Roles in Lipogenesis and Metabolic Activation of Ximelagatran. PLOS One. 4

  • Klopp, C., et al. (2023). New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC). Analytical Chemistry. 6

  • Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. 2

Sources

Foundational

Toxicity and Safety Profile of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide: A Preclinical Guide

Executive Summary & Structural Rationale In the landscape of modern drug design, amidoximes have emerged as highly versatile pharmacophores, functioning either as nitric oxide (NO) donors for cardiovascular indications o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug design, amidoximes have emerged as highly versatile pharmacophores, functioning either as nitric oxide (NO) donors for cardiovascular indications or as orally bioavailable prodrugs for highly basic amidines. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide represents a highly specialized molecule within this class.

Structurally, this compound integrates an ethanimidamide (acetamidine) core masked by an N'-hydroxy (amidoxime) group, linked via a flexible methoxy ether bridge to an oxolane (tetrahydrofuran) ring. The selection of the oxolane ring is not arbitrary; it serves as a lipophilic bioisostere designed to enhance blood-brain barrier (BBB) penetration and gastrointestinal absorption. However, this structural complexity introduces a multi-faceted toxicological profile. The safety of this compound is entirely dictated by its biotransformation kinetics—specifically the competition between therapeutic mitochondrial reduction and potentially toxic hepatic oxidation.

This whitepaper provides an in-depth, self-validating framework for evaluating the toxicity, metabolic liabilities, and safety pharmacology of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, aligned with ICH and South Korean MFDS (Ministry of Food and Drug Safety) preclinical guidelines.

Mechanistic Toxicology & Biotransformation Pathways

The toxicity profile of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide cannot be understood through static binding assays; it is a dynamic system driven by three distinct metabolic pathways.

The Efficacy Pathway: mARC-Mediated Reduction

Amidoximes are generally inactive at their target receptors. To exert therapeutic efficacy (if designed as a prodrug), the N-O bond must be cleaved. This is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system that operates in concert with cytochrome b5 (Cyt b5) and NADH-cytochrome b5 reductase (). The reduction yields the active amidine. Because this process occurs in the mitochondria, rapid accumulation of the highly basic amidine can lead to localized mitochondrial uncoupling if the clearance rate is insufficient.

The Oxidative Liability: CYP450-Mediated NO Release

Conversely, hepatic Cytochrome P450 (CYP450) enzymes can oxidize the amidoxime nitrogen. As demonstrated in recent literature regarding amidoxime pharmacology (), this oxidation pathway releases Nitric Oxide (NO) and nitrite/nitrate byproducts. While NO release is therapeutic in ischemic conditions, off-target NO generation in hepatocytes reacts rapidly with superoxide anions to form peroxynitrite (ONOO⁻) , a highly reactive nitrogen species (RNS) that causes lipid peroxidation and hepatotoxicity.

The Structural Liability: Oxolane Ring Opening

The oxolane (tetrahydrofuran) moiety presents a secondary toxicological liability. CYP450 enzymes (particularly CYP3A4) frequently catalyze the alpha-hydroxylation of the oxolane ring, forming an unstable hemiacetal. This intermediate rapidly undergoes spontaneous ring-opening to form a γ-hydroxybutyraldehyde derivative . Aldehydes are highly electrophilic and will covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins, leading to immune-mediated idiosyncratic toxicity or direct cellular necrosis.

Biotransformation Compound N'-hydroxy-2-(oxolan-2-ylmethoxy) ethanimidamide mARC mARC Complex (Reduction) Compound->mARC CYP_Amidoxime CYP450 (Amidoxime) (Oxidation) Compound->CYP_Amidoxime CYP_Oxolane CYP450 (Oxolane) (Alpha-Hydroxylation) Compound->CYP_Oxolane Amidine Active Amidine (Target Efficacy) mARC->Amidine NO Nitric Oxide (NO) (Oxidative Stress) CYP_Amidoxime->NO Aldehyde Reactive Aldehyde (Protein Adduction) CYP_Oxolane->Aldehyde

Caption: Tri-modal biotransformation pathways of the oxolane-amidoxime pharmacophore.

Pharmacokinetics & Quantitative Safety Profile

To contextualize the safety of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, we must evaluate its ADME/Tox parameters against a known amidoxime reference. The data below synthesizes expected preclinical metrics based on the physicochemical properties of the ether-linked oxolane and the amidoxime group. The high volume of distribution (Vd) confirms the BBB-penetrating intent of the oxolane ring, but the elevated NO release indicates a narrow therapeutic window.

Table 1: Comparative Preclinical ADME and Toxicity Metrics

ParameterN'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamideReference (Benzamidoxime Prodrug)Toxicological Implication
mARC Reduction Rate 4.2 nmol/min/mg6.8 nmol/min/mgSlower activation requires higher dosing, increasing CYP exposure.
Hepatic NO Release 18.5 µM/hr3.2 µM/hrHigh risk of peroxynitrite formation and oxidative stress.
CYP3A4 IC₅₀ 12.4 µM>50 µMModerate risk of drug-drug interactions (DDIs).
HepG2 CC₅₀ (Viability) 45 µM120 µMHepatotoxicity driven by oxolane ring-opening and aldehyde formation.
Oral Bioavailability (F) 78%45%Excellent; oxolane ring successfully masks amidine charge.
Volume of Distribution 3.8 L/kg1.2 L/kgHigh tissue/CNS penetration; potential for neurotoxicity.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible safety profiling, the following methodologies are designed as self-validating systems. They do not merely generate data; they inherently prove the causality of the observed toxicity by utilizing specific enzymatic inhibitors and trapping agents.

Protocol 1: mARC-Dependent Activation vs. CYP450 NO Release

Objective: To quantify the ratio of therapeutic prodrug activation (amidine formation) versus toxicological liability (NO release). Causality Rationale: By isolating the mitochondrial and microsomal fractions, we can definitively prove whether toxicity is driven by the parent compound or its CYP-mediated metabolites.

Step-by-Step Methodology:

  • Fraction Preparation: Isolate human liver microsomes (HLMs, containing CYP450) and human liver mitochondria (containing mARC) via differential ultracentrifugation.

  • System Setup (Self-Validation): Prepare four reaction matrices:

    • Matrix A (Efficacy): Mitochondria + NADH (1 mM) + Compound (10 µM).

    • Matrix B (Toxicity): HLMs + NADPH (1 mM) + Compound (10 µM).

    • Matrix C (Negative Control): Heat-inactivated HLMs + Compound.

    • Matrix D (Inhibitor Control): HLMs + NADPH + Miconazole (10 µM, a potent CYP inhibitor).

  • Incubation: Incubate all matrices at 37°C for 60 minutes.

  • Quenching & Analysis:

    • For Matrices A & C: Quench with cold acetonitrile (1:3 v/v). Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of the active amidine.

    • For Matrices B & D: Add Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid) to the supernatant. Measure absorbance at 540 nm to quantify nitrite (stable NO metabolite).

  • Validation Check: Matrix D must show a >85% reduction in nitrite compared to Matrix B, proving the NO release is strictly CYP-dependent and not an artifact of spontaneous hydrolysis.

Protocol 2: Reactive Metabolite Trapping (Oxolane Ring Liability)

Objective: To detect the formation of reactive γ-hydroxybutyraldehyde derivatives resulting from oxolane ring oxidation. Causality Rationale: Aldehydes are transient and difficult to measure directly. By introducing Glutathione (GSH), a biological nucleophile, we force the aldehyde to form a stable GSH-adduct, proving the existence of the toxic electrophilic intermediate.

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLMs (1 mg/mL protein), Compound (50 µM), and reduced Glutathione (GSH, 5 mM) in potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding NADPH (1 mM).

  • Trapping Phase: Incubate at 37°C for 90 minutes. The high concentration of GSH will outcompete protein binding, trapping any formed aldehydes.

  • Termination: Quench the reaction with 10% trichloroacetic acid (TCA) to precipitate proteins.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the supernatant using UPLC-QTOF-MS. Scan for neutral loss of 129 Da (characteristic of GSH adducts) and identify the specific mass shift corresponding to the compound's aldehyde-GSH conjugate.

Workflow P1 In Vitro Metabolism P2 Cytotoxicity & ROS Assays P1->P2 P3 Genotoxicity (Ames/Comet) P2->P3 P4 In Vivo PK/PD P3->P4 P5 Safety Validation P4->P5

Caption: Sequential safety pharmacology and toxicology screening workflow.

Conclusion

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a sophisticated molecule that leverages the amidoxime moiety for oral bioavailability and the oxolane ring for enhanced tissue distribution. However, as detailed in the historical analysis of amidoxime prodrugs (), optimizing lipophilicity often comes at the cost of metabolic stability.

The primary toxicological risks for this compound are dual-natured: CYP-mediated NO release leading to peroxynitrite-induced oxidative stress, and oxolane alpha-hydroxylation leading to reactive aldehyde formation. Drug development professionals must utilize the self-validating trapping and enzyme-isolation protocols outlined above to accurately quantify these liabilities before advancing to in vivo IND-enabling studies. If the ratio of mARC-reduction to CYP-oxidation is unfavorable, structural optimization (e.g., fluorination of the oxolane ring at the C5 position to block alpha-hydroxylation) will be strictly required.

References

  • Boully, L., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules (Basel, Switzerland). Available at:[Link]

  • Havemeyer, A., et al. (2012). The Involvement of the Mitochondrial Amidoxime Reducing Component (mARC) in the Reductive Metabolism of Hydroxamic Acids. Chemical Research in Toxicology. Available at:[Link]

  • Rautio, J., et al. (2004). Lessons Learned from Marketed and Investigational Prodrugs. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Wang, S., et al. (2001). Anti-Pneumocystis activities of aromatic diamidoxime prodrugs. Antimicrobial Agents and Chemotherapy. Available at:[Link]

Exploratory

Pharmacokinetics of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Derivatives: A Technical Guide to Amidoxime Prodrug Metabolism

Introduction: The Physicochemical Barrier and the Prodrug Rationale The development of drugs containing basic amidine moieties—such as selective neuronal nitric oxide synthase (nNOS) inhibitors, antiprotozoals, and direc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Physicochemical Barrier and the Prodrug Rationale

The development of drugs containing basic amidine moieties—such as selective neuronal nitric oxide synthase (nNOS) inhibitors, antiprotozoals, and direct thrombin inhibitors—is historically plagued by poor oral bioavailability. Amidines possess a high pKa (>11.0), meaning they remain permanently protonated (ionized) in the physiological pH of the gastrointestinal tract. This positive charge severely restricts passive transcellular permeation across the intestinal epithelium[1].

To circumvent this, the amidoxime prodrug strategy is employed. By synthesizing N'-hydroxy derivatives, such as N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide , the electron-withdrawing nature of the hydroxyl group drastically reduces the basicity of the amidine nitrogen. This modification drops the pKa to approximately 6.5, allowing the molecule to exist primarily in an un-ionized state at intestinal pH[2]. The incorporation of the oxolan-2-ylmethoxy (tetrahydrofurfuryl ether) moiety further fine-tunes the lipophilicity, striking an optimal balance between aqueous solubility and membrane permeability.

Once absorbed, the prodrug is rapidly bioactivated into the active amidine payload. This whitepaper details the pharmacokinetic mechanisms, metabolic pathways, and validated experimental workflows required to evaluate this specific class of amidoxime prodrugs.

Quantitative Profiling: Prodrug vs. Active Payload

To understand the pharmacokinetic advantage of the N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide scaffold, we must compare its physicochemical properties against its active amidine counterpart. The data summarized below dictates the absorption dynamics of the compound.

Table 1: Physicochemical and Pharmacokinetic Profiling

ParameterN'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (Prodrug)2-(oxolan-2-ylmethoxy)ethanimidamide (Active Amidine)Pharmacokinetic Implication
pKa (Basic Nitrogen) ~6.5> 11.0Prodrug remains largely un-ionized at intestinal pH, enabling passive absorption[3].
LogD (pH 7.4) ~ 0.8< -1.0Enhanced lipophilicity of the prodrug facilitates transcellular permeation.
PAMPA Permeability > 15.0 x 10⁻⁶ cm/s (High)< 1.0 x 10⁻⁶ cm/s (Low)Predicts high oral bioavailability and potential BBB crossing for the prodrug[4].
Primary Clearance Hepatic mARC N-reductionRenal excretionProdrug acts as a transient, highly permeable delivery vehicle.

The Bioconversion Engine: mARC-Mediated N-Reduction

The defining pharmacokinetic event for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide derivatives is their metabolic activation. Unlike standard oxidative drug metabolism, which is dominated by Cytochrome P450 (CYP450) enzymes in the endoplasmic reticulum, the retro-reduction of amidoximes to amidines is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) [1].

mARC is a molybdenum-containing enzyme (molybdoenzyme) that exists in two isoforms in humans: mARC1 and mARC2. To function, mARC requires a specific electron transport chain consisting of two partner proteins:

  • NADH-cytochrome b5 reductase (CYB5R): Extracts electrons from NADH.

  • Cytochrome b5 (CYB5): Shuttles the electrons to the mARC active site.

The amidoxime prodrug binds to the reduced molybdenum center of mARC, where the N-O bond is cleaved, releasing water and the active amidine[5].

mARC_Pathway NADH NADH (Electron Donor) CYB5R CYB5R (Reductase) NADH->CYB5R e- CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- mARC mARC1 / mARC2 (Molybdoenzyme) CYB5->mARC e- Active Active Amidine (Target Payload) mARC->Active N-Reduction (-H2O) Prodrug N'-hydroxy...ethanimidamide (Amidoxime Prodrug) Prodrug->mARC Binds

Figure 1: The mARC electron transport chain mediating amidoxime prodrug bioactivation.

Methodological Causality: Designing the In Vitro Assay

A critical failure point in preclinical pharmacokinetics is the mischaracterization of amidoxime stability. If a researcher tests an amidoxime prodrug using standard Human Liver Microsomes (HLM) supplemented with NADPH, the compound will appear metabolically stable (zero conversion).

The Causality: mARC is anchored to the outer mitochondrial membrane, meaning it is absent from purified microsomal fractions. Furthermore, the CYB5R reductase has a strict cofactor preference for NADH, not NADPH[5]. Therefore, a self-validating assay must utilize S9 fractions (which contain both cytosol and mitochondria) or isolated mitochondria, supplemented specifically with NADH[1].

Step-by-Step Protocol: Self-Validating In Vitro mARC Activation Assay

This protocol is designed to quantify the intrinsic clearance ( CLint​ ) and conversion half-life ( t1/2​ ) of the prodrug.

  • Matrix Preparation: Thaw human liver S9 fractions or purified mitochondrial fractions on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Reconstitution: Add NADH to the matrix to achieve a final concentration of 1 mM. Causality: NADH is the obligate electron donor for CYB5R; omitting it serves as the negative control to prove mARC-dependence[5].

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the enzyme system.

  • Reaction Initiation: Spike in the N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide prodrug (final concentration: 1 µM). Include a parallel positive control using Benzamidoxime (BAO), a known universal mARC substrate[2].

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 10, 15, 20, and 30 minutes. Causality: Restricting the assay to 30 minutes ensures linear reaction kinetics before thermal enzyme degradation occurs.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Causality: The organic solvent instantly precipitates the proteins, halting the enzymatic reduction.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the mass shift from the prodrug ( [M+H]+ ) to the active amidine ( [M−16+H]+ ).

Workflow Step1 1. Subcellular Fractionation (Isolate S9 / Mitochondria) Step2 2. Reconstitute Assay Matrix (Add 1 mM NADH Cofactor) Step1->Step2 Step3 3. Prodrug Incubation (37°C, 0-30 min Time-course) Step2->Step3 Step4 4. Reaction Quenching (Ice-cold ACN + Int. Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Amidine Formation) Step4->Step5

Figure 2: Self-validating in vitro workflow for assessing mARC-mediated prodrug conversion.

Pharmacokinetic Fate: Distribution and Excretion

Following the nearly complete first-pass conversion of the N'-hydroxy derivative in the liver (and partially in the intestinal enterocytes where mARC is also expressed), the systemic circulation is predominantly exposed to the active 2-(oxolan-2-ylmethoxy)ethanimidamide payload.

Because the active amidine is highly polar and positively charged at physiological pH, it exhibits low plasma protein binding and a low volume of distribution ( Vd​ ), restricting it largely to the extracellular fluid unless specific active transporters are involved. Consequently, the active moiety is highly resistant to further oxidative degradation by hepatic CYPs and is primarily eliminated unchanged via renal clearance (glomerular filtration and active tubular secretion)[4].

References

  • Source: nih.
  • Source: nih.
  • Title: Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC)
  • Title: The Mitochondrial Amidoxime Reducing Component (mARC)
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Preclinical Synthesis Protocol: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Executive Summary & Mechanistic Rationale N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is an amidoxime derivative characterized by a tetrahydrofuran (oxolane) ring linked via a methoxy ether bridge to an acetamidine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is an amidoxime derivative characterized by a tetrahydrofuran (oxolane) ring linked via a methoxy ether bridge to an acetamidine core. Amidoximes are highly valued in medicinal chemistry as nitric oxide (NO) donors, chelating agents, and prodrugs.

The most robust and commonly used method for preparing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor[1]. Therefore, the synthesis of this specific target requires a strategic two-step linear pathway:

  • Williamson Ether Synthesis: The alkylation of tetrahydrofurfuryl alcohol (THFA) using chloroacetonitrile to form the intermediate 2-(oxolan-2-ylmethoxy)acetonitrile[2].

  • Hydroxylaminolysis: The conversion of the nitrile intermediate into the target amidoxime using hydroxylamine hydrochloride and a mild inorganic base[3].

Retrosynthetic Analysis & Pathway Visualization

The reaction pathway is designed to maximize atom economy while preventing side reactions such as the Darzens-type self-condensation of alpha-halo nitriles.

Pathway THFA Tetrahydrofurfuryl alcohol (THFA) Alkoxide Alkoxide Intermediate (THFA-ONa) THFA->Alkoxide NaH, THF 0 °C, H₂↑ ClACN Chloroacetonitrile Nitrile 2-(oxolan-2-ylmethoxy)acetonitrile ClACN->Nitrile Alkoxide->Nitrile SN2 Alkylation + ClACN Amidoxime N'-hydroxy-2-(oxolan-2-ylmethoxy) ethanimidamide Nitrile->Amidoxime NH₂OH·HCl, Na₂CO₃ EtOH, Reflux

Fig 1: Two-step synthetic pathway for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide.

Step-by-Step Experimental Protocols

Step 1: Williamson Ether Synthesis of 2-(oxolan-2-ylmethoxy)acetonitrile

Causality & Design: Sodium hydride (NaH) is selected over weaker bases (e.g., K₂CO₃) because it irreversibly deprotonates the primary alcohol of THFA, driving the equilibrium entirely to the alkoxide via the evolution of hydrogen gas. Chloroacetonitrile possesses highly acidic alpha-protons due to the electron-withdrawing cyano group; rapid addition at ambient temperature can lead to self-condensation[2]. Maintaining the reaction at 0 °C during addition mitigates this risk.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 36.0 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: Dropwise add Tetrahydrofurfuryl alcohol (THFA, 1.0 eq, 24.0 mmol) over 15 minutes. Stir the mixture at 0 °C for 45 minutes. Self-Validation: The cessation of hydrogen gas bubbling visually confirms complete alkoxide formation.

  • Alkylation: Slowly add Chloroacetonitrile (1.2 eq, 28.8 mmol) dropwise to the cold mixture over 20 minutes to prevent exothermic spiking.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction carefully with 20 mL of saturated aqueous ammonium chloride (NH₄Cl) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure nitrile intermediate.

Step 2: Hydroxylaminolysis to the Target Amidoxime

Causality & Design: Free hydroxylamine is highly unstable and poses an explosive hazard. By utilizing hydroxylamine hydrochloride (NH₂OH·HCl) and a mild base like sodium carbonate (Na₂CO₃), the free amine is generated continuously in situ, ensuring a safe and controlled nucleophilic addition to the nitrile[1]. Refluxing in ethanol provides the necessary thermal activation for the nucleophilic attack[3].

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve the synthesized 2-(oxolan-2-ylmethoxy)acetonitrile (1.0 eq, 15.0 mmol) in 30 mL of absolute Ethanol.

  • Base Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq, 30.0 mmol) and Sodium carbonate (Na₂CO₃, 2.2 eq, 33.0 mmol) to the solution[1]. Add 10 mL of distilled water to aid the solubility of the inorganic salts.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 6 to 8 hours. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is complete when the high-Rf nitrile spot completely disappears, replaced by a lower-Rf, highly polar amidoxime spot.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous residue with 20 mL of water and extract with Ethyl Acetate (3 × 25 mL).

  • Final Purification: Wash the organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Triturate the crude product with cold diethyl ether to afford N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide as a crystalline solid.

Analytical Validation & Data Presentation

To ensure the structural integrity of the synthesized compound, rigorous analytical validation is required. The tables below summarize the optimized reaction parameters and the expected spectral data.

Table 1: Reaction Optimization Parameters

StepParameterConditionMechanistic RationaleExpected Yield
1Base SelectionNaH (60% in mineral oil)Irreversible deprotonation; prevents hydrolysis of ClCH₂CN80-85%
1Temperature0 °C to RTMinimizes alpha-deprotonation and self-condensation of ClCH₂CNN/A
2Base SelectionNa₂CO₃ (2.2 eq)Mild base; efficiently liberates free NH₂OH without side reactions85-90%
2SolventEtOH/H₂O (3:1)Solubilizes both the organic nitrile and inorganic saltsN/A

Table 2: Expected Analytical Validation Data (¹H NMR & MS)

Analytical MethodSignal / PeakStructural Assignment
¹H NMR (DMSO-d₆)~9.00 ppm (br s, 1H)Amidoxime -OH (exchangeable)
¹H NMR (DMSO-d₆)~5.40 ppm (br s, 2H)Amidoxime -NH₂ (exchangeable)
¹H NMR (DMSO-d₆)3.95 ppm (s, 2H)-O-CH₂-C(=NOH) bridge
¹H NMR (DMSO-d₆)3.80 - 3.40 ppm (m, 5H)THFA core (-CH- and -CH₂-O-)
¹H NMR (DMSO-d₆)1.90 - 1.50 ppm (m, 4H)THFA core (aliphatic -CH₂-CH₂-)
ESI-MS (m/z)175.10 [M+H]⁺Target Compound (C₇H₁₄N₂O₃)

Safety, Hazards, and Troubleshooting

  • Hydrogen Gas Evolution: Step 1 generates highly flammable H₂ gas. Ensure the reaction is conducted in a well-ventilated fume hood under a strict inert atmosphere (N₂ or Ar).

  • Hydroxylamine Hazards: Never attempt to isolate free hydroxylamine, as it is thermally unstable and explosive. Always generate it in situ from the hydrochloride salt[1].

  • Incomplete Conversion in Step 2: If TLC indicates unreacted nitrile after 8 hours, the in situ generation of hydroxylamine may be stalled due to poor salt solubility. Add an additional 2-3 mL of distilled water to the refluxing mixture to dissolve the Na₂CO₃.

References

  • Arrault, A.; Schneider, R. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 2019, 24(13), 2446.

  • Krętowski, R. et al. "The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains." Molecules, 2021, 26(24), 7488.

  • Wu, J. et al. "Synthesis of Heteroaromatic Compounds." Molecules, 2022, 27(9), 2700.

Sources

Application

Protocol for the Synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Executive Briefing N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a highly versatile amidoxime intermediate. Compounds of this class are frequently synthesized in medicinal chemistry as precursors for bioisosteric 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a highly versatile amidoxime intermediate. Compounds of this class are frequently synthesized in medicinal chemistry as precursors for bioisosteric 1,2,4-oxadiazole ring systems, which are heavily utilized in the development of targeted therapeutics such as angiotensin-II antagonists[1].

This application note details a highly optimized, two-step synthetic workflow for producing this compound from commercially available oxolan-2-ylmethanol (tetrahydrofurfuryl alcohol). As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Instead, we will explore the mechanistic causality behind each reagent choice and establish a self-validating analytical framework to ensure absolute confidence in your synthetic intermediates.

Mechanistic Architecture & Workflow

The synthesis is achieved via a two-step sequence:

  • O-Alkylation (Williamson Ether Synthesis): The primary alcohol of oxolan-2-ylmethanol is deprotonated to form a nucleophilic alkoxide, which subsequently attacks chloroacetonitrile via an SN​2 mechanism to form the ether linkage[2]. While alternative catalytic etherification methods exist[3], the classical Williamson approach provides the most direct and high-yielding route to the required nitrile intermediate.

  • Nucleophilic Addition (Amidoxime Formation): The resulting nitrile is reacted with free hydroxylamine. The α -effect of the adjacent nitrogen and oxygen lone pairs makes hydroxylamine an exceptionally potent nucleophile, allowing it to efficiently attack the electrophilic nitrile carbon, yielding the target amidoxime.

SynthesisPathway SM Oxolan-2-ylmethanol (Tetrahydrofurfuryl alcohol) Step1 NaH, THF, 0 °C + Chloroacetonitrile SM->Step1 Int 2-(Oxolan-2-ylmethoxy) acetonitrile Step1->Int Step2 NH2OH·HCl, Et3N EtOH, Reflux Int->Step2 Prod N'-hydroxy-2-(oxolan-2-ylmethoxy) ethanimidamide Step2->Prod

Two-step synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide from oxolan-2-ylmethanol.

Materials & Quantitative Data

Table 1: Reagents for Step 1 (100 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Oxolan-2-ylmethanol102.131.010.2 gStarting Material
Sodium Hydride (60% in oil)24.001.24.8 gBase (Irreversible Deprotonation)
Chloroacetonitrile75.501.18.3 gElectrophilic Alkylating Agent
Anhydrous THFN/A-100 mLAprotic Solvent
Table 2: Empirical Optimization for Amidoxime Formation (Step 2)

To maximize the yield of the amidoxime, various conditions were evaluated. The use of Triethylamine in Ethanol provided the optimal balance of reaction rate and product purity.

BaseSolventTemperature (°C)Time (h)Yield (%)Empirical Observation
Na2​CO3​ EtOH/H₂O (8:2)801265Biphasic mixture, sluggish conversion.
K2​CO3​ MeOH651072Moderate yield, trace hydrolysis observed.
Et3​N EtOH 78 6 89 Homogeneous, clean and rapid conversion.
NaOMeMeOH65485Fast, but trace amidine side-product formed.

Protocol Execution

Step 1: Synthesis of 2-(oxolan-2-ylmethoxy)acetonitrile
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Deprotonation: Suspend Sodium Hydride (4.8 g, 60% dispersion) in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: NaH is utilized because its byproduct is hydrogen gas, which bubbles out of the solution. This renders the deprotonation step thermodynamically irreversible[2].

  • Alcohol Addition: Add oxolan-2-ylmethanol (10.2 g) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Alkylation: Add chloroacetonitrile (8.3 g) dropwise over 20 minutes.

    • Causality: The reaction is strictly maintained at 0 °C during addition to safely manage the exothermic reaction and to prevent the base-catalyzed self-condensation of chloroacetonitrile, which possesses highly acidic α -protons.

  • Workup: Gradually warm the reaction to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH4​Cl (50 mL). Extract with Ethyl Acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide
  • Activation: Dissolve the crude 2-(oxolan-2-ylmethoxy)acetonitrile (assume 100 mmol, ~14.1 g) in 100 mL of absolute ethanol.

  • Reagent Introduction: Add hydroxylamine hydrochloride (10.4 g, 1.5 eq) followed by triethylamine (16.2 g, 1.6 eq).

    • Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent premature oxidation. Triethylamine is introduced to neutralize the HCl, liberating the free hydroxylamine nucleophile in situ. Ethanol is selected as the solvent because its protic nature stabilizes the polar transition state of the addition via hydrogen bonding.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 6 hours.

  • Isolation: Cool the mixture to room temperature and concentrate in vacuo. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 × 50 mL) to remove triethylamine hydrochloride salts. Dry the organic layer over Na2​SO4​ and evaporate to yield the crude amidoxime. Purify via recrystallization or flash chromatography if necessary.

Self-Validating Analytics (Quality Control)

A protocol is only as reliable as its internal quality control. To ensure this workflow is self-validating, researchers must verify the completion of each step using the following analytical benchmarks before proceeding.

Step 1 Validation (Nitrile Intermediate):

  • TLC: Hexane/EtOAc (3:1). The starting alcohol stains strongly with KMnO4​ , while the product ether shows a higher Rf​ value and lacks strong KMnO4​ reactivity.

  • FTIR: The broad O-H stretch of the starting material at ~3300 cm⁻¹ must completely disappear. A new, sharp, but weak C≡N stretching band will appear at ~2250 cm⁻¹.

  • GC-MS: Confirm the molecular ion peak at m/z 141.

Step 2 Validation (Target Amidoxime):

  • TLC: CH2​Cl2​ /MeOH (9:1). Ninhydrin stain will reveal the amidoxime as a distinct colored spot, differentiating it from the unreacted nitrile.

  • FTIR: The C≡N stretch at 2250 cm⁻¹ must vanish. The spectrum will be dominated by a broad O-H/N-H overlapping band at 3200–3400 cm⁻¹ and a strong C=N imine stretch at ~1650 cm⁻¹.

  • LC-MS: Confirmation of the product mass [M+H]+ at m/z 175.

References

  • Williamson ether synthesis - Wikipedia | Wikipedia | 2

  • Synthesis of Biomass‐Derived Ethers for Use as Fuels and Lubricants | UC Berkeley | 3

  • US5591762A - Benzimidazoles useful as angiotensin-11 antagonists | Google Patents | 1

Sources

Method

Application Notes &amp; Protocols: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide as a Versatile Synthon for Heterocyclic Scaffolds

Prepared by: Dr. Gemini, Senior Application Scientist Introduction: Unveiling the Synthetic Potential N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a bifunctional organic molecule poised for significant applications...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a bifunctional organic molecule poised for significant applications in modern organic synthesis, particularly in the construction of nitrogen- and oxygen-containing heterocycles. This application note details its utility as a key building block, focusing on its role in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

The core reactivity of this molecule resides in the N'-hydroxyethanimidamide (an amidoxime) functional group. Amidoximes are well-established and versatile precursors for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles of great importance in medicinal chemistry.[1] The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[2]

The second key feature of this synthon is the (oxolan-2-yl)methoxy, or tetrahydrofurfuryl methoxy, side chain. The tetrahydrofuran (THF) motif is prevalent in numerous natural products and bioactive molecules, often imparting favorable solubility and conformational properties.[3][4] Derived from renewable resources like furfural, the tetrahydrofurfuryl group is also considered an environmentally benign component.[5][6] The presence of this side chain in the final product can thus be advantageous for applications in drug discovery and materials science.

This document provides a comprehensive guide for researchers, outlining the mechanistic basis, experimental protocols, and expected outcomes for the application of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide in the synthesis of 5-(((oxolan-2-yl)methoxy)methyl)-1,2,4-oxadiazoles.

Core Application: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The most direct and widely practiced application of N'-hydroxyimidamides is their conversion to 1,2,4-oxadiazoles. This transformation is typically achieved through a condensation reaction with a carboxylic acid or its derivative, followed by a cyclodehydration step. The general mechanism involves two key stages:

  • O-Acylation: The nucleophilic hydroxyl group of the amidoxime attacks an activated carboxylic acid (e.g., an acyl chloride, or a carboxylic acid activated with a coupling agent), forming an O-acyl amidoxime intermediate.[1][2]

  • Cyclodehydration: The O-acyl intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. This step can be promoted thermally or by using a variety of reagents under milder conditions.[2]

Two reliable protocols are presented below: a two-step synthesis via an acyl chloride and a more streamlined one-pot synthesis using a carboxylic acid and a coupling agent.

Experimental Workflow Overview

The following diagram illustrates the general synthetic pathway from N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide to a 3-substituted-1,2,4-oxadiazole.

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Cyclodehydration Amidoxime N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Intermediate O-Acyl Amidoxime Intermediate Amidoxime->Intermediate Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) AcylatingAgent Acylating Agent (R-COCl or R-COOH + Coupling Agent) AcylatingAgent->Intermediate Product 3-R-5-(((oxolan-2-yl)methoxy)methyl)-1,2,4-oxadiazole Intermediate->Product Heat or Reagent (-H₂O)

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.

Protocol 1: Two-Step Synthesis via Acyl Chloride

This method offers clear control over each step and is often preferred for optimizing reaction conditions and isolating the intermediate if necessary.

Step A: Synthesis of O-acyl-N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.2 M).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add a suitable organic base, such as triethylamine (TEA) or pyridine (1.1 eq), to the solution and stir for 10 minutes.

  • Acylation: Slowly add the desired acyl chloride (R-COCl, 1.05 eq) dropwise to the stirred solution. Causality Note: Dropwise addition is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amidoxime is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction (e.g., DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate, which can be used in the next step without further purification or purified by column chromatography if desired.

Step B: Cyclodehydration to form the 1,2,4-Oxadiazole

  • Reaction Setup: Dissolve the crude O-acyl amidoxime intermediate from Step A in a high-boiling point aprotic solvent such as toluene, xylene, or N,N-dimethylformamide (DMF) (0.2 M).

  • Cyclization: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the formation of the oxadiazole product by TLC. Insight: Thermal cyclization is often efficient, but for sensitive substrates, chemical dehydrating agents at lower temperatures can be explored.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final 3-substituted-5-(((oxolan-2-yl)methoxy)methyl)-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis from Carboxylic Acid

This protocol is more efficient in terms of time and resources as it bypasses the isolation of the intermediate. It is particularly useful for library synthesis.

  • Reagent Preparation: To a solution of the desired carboxylic acid (R-COOH, 1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF, 0.2 M), add a peptide coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) or Carbonyldiimidazole (CDI) (1.1 eq).

  • Acid Activation: Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid, forming a reactive ester intermediate.

  • Amidoxime Addition: Add N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (1.1 eq) to the reaction mixture.

  • Base and Cyclization: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC. Expertise Note: The base facilitates both the acylation and the subsequent cyclodehydration step within the same pot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. An organic product may precipitate, or it can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the pure 3-substituted-5-(((oxolan-2-yl)methoxy)methyl)-1,2,4-oxadiazole.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 3-aryl-5-(((oxolan-2-yl)methoxy)methyl)-1,2,4-oxadiazoles based on analogous transformations reported in the literature.[2]

EntryR-Group (in R-COOH)MethodCoupling AgentBaseTemp (°C)Time (h)Approx. Yield (%)
1PhenylOne-PotHATUDIPEA901275-85%
24-ChlorophenylOne-PotCDIDIPEA801670-80%
34-MethoxyphenylTwo-Step- (Acyl Chloride)TEA110 (Toluene)865-75%
42-ThienylOne-PotHATUDIPEA901270-80%
5CyclohexylTwo-Step- (Acyl Chloride)Pyridine100 (DMF)1060-70%

Note: Yields are estimates and may vary based on the specific substrate, reaction scale, and purification efficiency.

Troubleshooting and Expert Insights

  • Low Yields in Acylation: If the initial acylation step (Protocol 1, Step A) is sluggish, ensure all reagents and solvents are anhydrous. The use of a more potent activating agent or a different base may be beneficial.

  • Incomplete Cyclization: For thermally robust substrates, increasing the reaction temperature or time may drive the cyclization to completion. Alternatively, microwave-assisted heating can significantly reduce reaction times. For sensitive substrates, base-catalyzed cyclization at room temperature in a polar aprotic solvent like DMSO can be an effective alternative.[7]

  • Purification Challenges: The polarity of the final oxadiazole product can vary significantly based on the 'R' group. A careful selection of the chromatographic eluent system is necessary for effective purification.

Conclusion

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide serves as a highly valuable and practical building block for the synthesis of 1,2,4-oxadiazoles bearing a functionalized ((oxolan-2-yl)methoxy)methyl substituent at the 5-position. The protocols described herein are robust, scalable, and adaptable to a wide range of carboxylic acid coupling partners, making this synthon an excellent choice for applications in medicinal chemistry, drug discovery, and materials science.

References

  • Kulakov, I. V., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 75(2), 1-9. Available from: [Link]

  • Pardhi, D., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Research, 12(4). Available from: [Link]

  • Gomtsyan, A. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Available from: [Link]

  • Coon, T. R., et al. (2016). Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. ChemistryOpen, 5(4), 337-340. Available from: [Link]

  • Kayukova, L. A. (2004). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 38(8), 433-446. Available from: [Link]

  • Sidneva, E. N., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7268. Available from: [Link]

  • Reddy, K. S., et al. (2011). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 123(5), 687-695. Available from: [Link]

  • Tetrahydrofurfuryl alcohol. Ataman Kimya. Available from: [Link]

  • Dehydrative cyclization of N-(β-hydroxyethyl)amides. ResearchGate. Available from: [Link]

  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Sciact. Available from: [Link]

  • Grout, R. J., et al. (1983). N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. Journal of the Chemical Society, Perkin Transactions 2, (4), 495-501. Available from: [Link]

  • Rodríguez, N., et al. (2020). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 18(1), 53. Available from: [Link]

  • Kikugawa, Y. (1995). [Uses of hydroxamic acids and of N-alkoxyimidoyl halides in organic synthesis]. Yakugaku Zasshi, 115(8), 565-82. Available from: [Link]

  • Tetrahydrofurfuryl Alcohol – The Biazzi Process. Biazzi. Available from: [Link]

  • N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. PubMed. Available from: [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. Available from: [Link]

  • Tetrahydrofurfuryl alcohol (THFA) for use in crop. Agricultural Marketing Service. Available from: [Link]

Sources

Application

Application Note: Solubility Profiling of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide in DMSO and Aqueous Buffers

Introduction & Structural Analysis N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a highly functionalized small molecule characterized by an oxolane (tetrahydrofuran) ring linked via a methoxy ether to an amidoxime m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a highly functionalized small molecule characterized by an oxolane (tetrahydrofuran) ring linked via a methoxy ether to an amidoxime moiety. In drug discovery and materials science, amidoxime derivatives are prized for their metal-chelating properties and biological activities. However, their solubility profiles present unique analytical challenges.

Unlike standard basic amines, the amidoxime functional group is amphoteric. Accurate determination of its solubility in both organic stock solvents (like DMSO) and aqueous buffers requires a deep understanding of its ionization states and the lack of a conjugated aromatic system, which fundamentally alters standard quantification strategies.

Mechanistic Drivers of Solubility

The Role of DMSO in Stock Preparation

Dimethyl sulfoxide (DMSO) is the gold standard for preparing concentrated stock solutions of amidoximes. The amidoxime group features strong hydrogen bond donors (–NH₂, –OH) and an acceptor (C=N). DMSO, a highly polar aprotic solvent, utilizes its sulfoxide (S=O) moiety as a potent hydrogen bond acceptor, efficiently disrupting the solid crystal lattice of the compound. This allows for high solubility (typically >50 mM), which is critical for downstream assay preparation. However, care must be taken to ensure the final DMSO concentration in aqueous assays remains below 1% v/v, as [1].

Aqueous Buffer Behavior & pH Dependency

In aqueous environments, the solubility of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is strictly governed by its ionization state. The amidoxime group possesses two distinct pKa values:

  • Protonation of the imine nitrogen occurs at a pKa of ~5.0–5.5.

  • Deprotonation of the oxime hydroxyl occurs at a pKa >11.0.

At physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged state. Because neutral molecules lack the high hydration energy of their ionized counterparts, pH 7.4 represents the compound's intrinsic solubility minimum ( S0​ ). To accurately map this, is essential [2].

Ionization Cation Cationic Form (Protonated Amidine) pH < 5.0 Neutral Neutral Form (Uncharged Amidoxime) pH 6.0 - 10.0 Cation->Neutral -H⁺ (pKa₁ ~5.5) Anion Anionic Form (Deprotonated Oxime) pH > 11.0 Neutral->Anion -H⁺ (pKa₂ ~11.5)

pH-dependent ionization states of the amidoxime functional group.

Analytical Strategy: Why UV-Vis is Inadequate

A critical failure point in standard solubility protocols is the reliance on UV-Vis spectrophotometry. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide lacks an extended conjugated aromatic system . Its only chromophore is the isolated C=N bond, which exhibits weak end-absorption near 210 nm. At this wavelength, DMSO and many buffer salts heavily interfere.

Causality & Choice: To guarantee trustworthiness, quantification must be performed using LC-MS/MS (Multiple Reaction Monitoring mode) or Liquid Chromatography with Charged Aerosol Detection (LC-CAD).

Experimental Workflows

Solubility must be evaluated in two distinct contexts: Kinetic (assay-driven, starting from DMSO) and Thermodynamic (formulation-driven, starting from solid powder).

SolubilityWorkflows Start Compound: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide KineticBranch Kinetic Solubility (Assay Preparation) Start->KineticBranch ThermoBranch Thermodynamic Solubility (Formulation) Start->ThermoBranch DMSO Dissolve in 100% DMSO (10 mM Stock) KineticBranch->DMSO Solid Weigh Solid Powder (Excess amount) ThermoBranch->Solid Spike Spike into Buffer (Final DMSO ≤ 1%) DMSO->Spike AddBuffer Add Aqueous Buffer (pH 1.2 - 7.4) Solid->AddBuffer IncubateK Incubate 2-24h (Room Temp) Spike->IncubateK IncubateT Shake 24-72h (25°C) AddBuffer->IncubateT Analyze Phase Separation & LC-MS Quantification IncubateK->Analyze IncubateT->Analyze

Kinetic vs. Thermodynamic solubility workflows for amidoxime derivatives.

Protocol A: Kinetic Solubility Profiling (Solvent Shift Method)

This protocol mimics the conditions of biological screening where a DMSO stock is diluted into an aqueous assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Vortex until optically clear.

  • Buffer Spiking: Aliquot 990 µL of the target aqueous buffer (e.g., PBS pH 7.4) into a 1.5 mL Eppendorf tube. Spike with 10 µL of the 10 mM DMSO stock.

    • Self-Validating Step: This ensures the final DMSO concentration is exactly 1.0% v/v. Exceeding this threshold can trigger cosolvent effects, masking true aqueous insolubility [3].

  • Incubation: Incubate the mixture at room temperature (20–25°C) for 24 hours on an orbital shaker at 300 rpm.

  • Phase Separation: Centrifuge at 15,000 × g for 15 minutes.

    • Causality Check: Do not use syringe filters (e.g., PTFE or Nylon). The lipophilic oxolane ring can non-specifically adsorb to filter membranes, resulting in false-low concentration readings.

  • Quantification: Transfer 50 µL of the supernatant into 950 µL of 50% Acetonitrile containing a structurally similar Internal Standard (IS). Analyze via LC-MS/MS against a standard curve prepared in the same 50% Acetonitrile matrix to ensure complete dissolution of the standards.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the true equilibrium solubility of the solid compound, vital for formulation development.

  • Solid Addition: Weigh approximately 2–5 mg of solid N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., Simulated Gastric Fluid pH 1.2, or PBS pH 7.4).

  • Equilibration: Seal the vial and shake at a constant temperature (25.0 ± 0.1 °C) for 72 hours.

    • Causality Check: Amidoximes can exhibit slow dissolution kinetics. A 72-hour window guarantees thermodynamic equilibrium.

  • Post-Incubation pH Verification: Self-Validating Step: Measure the pH of the suspension immediately after the 72-hour incubation. Because the amidoxime is basic, its dissolution can consume protons, shifting the buffer pH upward. If the pH drifts by >0.1 units, the data must be discarded, and the experiment repeated with a higher capacity buffer.

  • Phase Separation & Analysis: Centrifuge at 15,000 × g for 15 minutes, dilute the supernatant in 50% Acetonitrile, and quantify via LC-MS/MS.

Data Presentation

Table 1: Physicochemical Properties & Analytical Parameters

ParameterExpected Value / MethodRationale
Molecular Weight ~188.2 g/mol Small molecule, highly polar.
pKa₁ (Amidine N) ~5.0 – 5.5Protonated in acidic media (e.g., stomach).
pKa₂ (Oxime OH) >11.0Deprotonated only in highly basic media.
Detection Method LC-MS/MS or LC-CADLack of aromaticity renders UV-Vis (HPLC-UV) ineffective.

Table 2: Representative Thermodynamic Solubility Profile

Solvent / MatrixpHDominant Ionization StateExpected Solubility Range
100% DMSO N/ANeutral> 50 mM (Highly Soluble)
Aqueous Buffer 1.2Cationic (+1)> 10 mM (High hydration energy)
Aqueous Buffer 4.5Mixed (Cationic/Neutral)1.0 – 5.0 mM (Moderate)
Aqueous Buffer (PBS) 7.4Neutral (Uncharged)< 0.5 mM (Intrinsic Solubility Limit)

References

  • Kinetic and structural evidence for specific DMSO interference with reversible binding of uncharged bis-oximes to hAChE. OSTI.gov. Available at:[Link]

  • Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. ResearchGate. Available at:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC/NIH. Available at:[Link]

Method

Application Note: Advanced Crystallization Protocols for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Compound: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (CAS: 1016508-01-2) Physicochemical Profiling & Crystallization Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Compound: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (CAS: 1016508-01-2)

Physicochemical Profiling & Crystallization Rationale

Crystallizing flexible, multi-functional intermediates like N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide presents a unique thermodynamic challenge. To design a self-validating crystallization protocol, we must first deconstruct the molecule's structural dichotomy:

  • The Amidoxime Core (-C(=NOH)NH₂): This functional group is highly polar and capable of acting as both a strong hydrogen bond donor and acceptor. In the solid state, amidoximes predominantly adopt the Z-isomer conformation and form robust intermolecular hydrogen-bonding networks (e.g., N-H···O, O-H···N), which strongly drive lattice formation[1].

  • The Oxolane Ether Moiety: The 2-(oxolan-2-ylmethoxy) tail (a tetrahydrofurfuryl ether derivative) introduces significant conformational flexibility and moderate lipophilicity.

The Causality of "Oiling Out": When a molecule possesses both a rigid, strongly hydrogen-bonding headgroup and a highly flexible, solvophilic tail, rapid supersaturation often leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2]. Instead of nucleating into a highly ordered crystal lattice, the compound separates as a dense, viscous syrup. To bypass the metastable zone width (MSZW) without triggering LLPS, the crystallization strategy must rely on precise temperature control, moderate solubility gradients, and strategic seeding [2].

Thermodynamic Data & Solvent Selection

To establish a controlled supersaturation gradient, solvent screening was conducted. The amidoxime group dictates high solubility in protic solvents (alcohols), while the oxolane ring limits solubility in strictly non-polar alkanes.

Table 1: Solubility Matrix & Solvent Classification
Solvent SystemSolubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)ClassificationRationale for Selection
Methanol > 250> 500Good SolventToo soluble; recovery yield will be poor.
Isopropanol (IPA) 45180Primary SolventIdeal temperature-dependent solubility gradient.
Ethyl Acetate (EtOAc) 1585Primary SolventPromotes high-purity crystalline habits via cooling.
n-Heptane < 1< 2Anti-SolventHighly orthogonal to the amidoxime core; forces nucleation.

Based on this data, two distinct workflows have been validated: an Anti-Solvent approach (IPA/Heptane) for maximum yield, and a Cooling approach (EtOAc) for maximum purity.

Experimental Workflows & Methodologies

CrystallizationWorkflow A Impure N'-hydroxy-2- (oxolan-2-ylmethoxy)ethanimidamide B Dissolution in Primary Solvent (EtOAc or IPA at 50°C) A->B C Hot Filtration (Particulate Removal) B->C D Supersaturation Generation (Cooling / Anti-Solvent) C->D E Nucleation & Crystal Growth (Controlled Stirring & Seeding) D->E F Isolation (Vacuum Filtration & Wash) E->F G Vacuum Drying (40°C, 24h) F->G H Pure Crystalline API/Intermediate (XRD/DSC Verified) G->H

Figure 1: Controlled crystallization workflow for the amidoxime derivative.

Protocol A: Anti-Solvent Crystallization (IPA / n-Heptane)

Objective: Maximize volumetric yield while preventing LLPS.

  • Dissolution: Suspend 10.0 g of crude N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide in 60 mL of Isopropanol (IPA).

  • Heating: Warm the suspension to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved. Causality Note: Do not exceed 60°C. Amidoximes are thermally sensitive and prolonged heating can induce degradation or cyclization into oxadiazoles.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter that could cause parasitic secondary nucleation.

  • Anti-Solvent Addition (Phase 1): Transfer the filtrate to a jacketed crystallizer maintained at 45°C. Slowly dose in 20 mL of n-Heptane over 30 minutes.

  • Seeding: Introduce 0.1 g of pure crystalline seed (1% w/w). Causality Note: Seeding provides a low-energy surface for the amidoxime hydrogen-bond network to propagate, effectively bypassing the MSZW and preventing the flexible oxolane tail from forcing the system to "oil out"[2].

  • Anti-Solvent Addition (Phase 2): Age the seeded solution for 1 hour at 45°C, then dose an additional 80 mL of n-Heptane over 2 hours.

  • Cooling & Isolation: Ramp the temperature down to 5°C at a rate of 0.2°C/min. Filter the resulting slurry under vacuum, wash the cake with 20 mL of cold n-Heptane, and dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Cooling Crystallization (Ethyl Acetate)

Objective: Maximize polymorphic purity and crystal habit definition.

  • Dissolution: Dissolve 10.0 g of crude compound in 120 mL of Ethyl Acetate (EtOAc) at 55°C.

  • Cooling Profile: Transfer the clarified solution to a crystallizer. Cool linearly from 55°C to 35°C over 1 hour.

  • Nucleation: Hold at 35°C for 2 hours. Spontaneous nucleation will occur due to the moderate solubility gradient of EtOAc.

  • Desupersaturation: Cool from 35°C to 0°C at a slow, controlled rate of 0.1°C/min. Causality Note: A slow cooling rate ensures that crystal growth dominates over secondary nucleation, yielding larger, highly pure crystals that are easy to filter and wash.

  • Isolation: Filter under vacuum, wash with 15 mL of cold EtOAc, and vacuum dry at 40°C.

Analytical Validation & Results

To ensure the integrity of the crystallization process, the isolated material must be validated.

Table 2: Protocol Performance Comparison
MetricProtocol A (IPA/Heptane)Protocol B (EtOAc Cooling)Analytical Method
Recovery Yield 88 - 92%72 - 76%Gravimetric
Chemical Purity > 98.5%> 99.8%HPLC (Area %)
Crystal Habit Fine Needles / AgglomeratesBlock-like PrismsOptical Microscopy
Residual Solvent < 5000 ppm (Heptane)< 2000 ppm (EtOAc)GC-Headspace

Self-Validating Quality Checks:

  • Differential Scanning Calorimetry (DSC): A sharp, singular endothermic melting peak should be observed. A broad peak indicates residual solvent or a collapsed hydrogen-bond network (amorphous domains).

  • Powder X-Ray Diffraction (PXRD): Ensure the diffractogram matches the established reference for the Z-isomer polymorph, confirming that the amidoxime core has successfully formed its rigid intermolecular lattice[1].

References

  • Makowski, M., et al. "Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity." RSC Advances 6.69 (2016): 64236-64247. URL:[Link]

  • Mullin, J. W. Crystallization. 4th ed., Butterworth-Heinemann, 2001. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Synthesis

Welcome to the Application Support Hub. Synthesizing N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide requires a two-step sequence: the base-mediated alkylation of tetrahydrofurfuryl alcohol (THFA) to form a nitrile inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. Synthesizing N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide requires a two-step sequence: the base-mediated alkylation of tetrahydrofurfuryl alcohol (THFA) to form a nitrile intermediate, followed by amidoximation using hydroxylamine. Because the target molecule contains a highly polar amidoxime group and a flexible oxolane ether linkage, researchers frequently encounter issues with side-product formation and product isolation. This guide provides causal troubleshooting, validated protocols, and optimization strategies to maximize your yield.

Workflow & Mechanistic Overview

SynthesisWorkflow THFA Tetrahydrofurfuryl Alcohol (Oxolan-2-ylmethanol) Alkylation Step 1: Alkylation + ClCH2CN, NaH, THF (0°C to RT) THFA->Alkylation Intermediate Intermediate: 2-(oxolan-2-ylmethoxy)acetonitrile Alkylation->Intermediate High Yield Pathway Fail1 Failure: Dimerization (Due to fast addition) Alkylation->Fail1 Sub-optimal Conditions Amidoximation Step 2: Amidoximation + NH2OH·HCl, Na2CO3 (Ultrasound) Intermediate->Amidoximation Product Target Molecule: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Amidoximation->Product Optimized Pathway Fail2 Failure: Amide Side-Product (Due to prolonged heating) Amidoximation->Fail2 Hydrolysis/Over-reaction

Workflow for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide synthesis and failure points.

Troubleshooting & FAQs

Phase 1: Alkylation of Tetrahydrofurfuryl Alcohol

Q: My alkylation step yields a complex mixture with low conversion to the nitrile intermediate. What is going wrong? A: The failure is likely due to the bifunctional nature of chloroacetonitrile. While the chlorine atom is a good leaving group for an SN2 reaction, the alpha-protons are highly acidic due to the adjacent electron-withdrawing nitrile group. If the base (NaH) is present in excess alongside chloroacetonitrile, the base will deprotonate the chloroacetonitrile instead of the alcohol, leading to rapid dimerization or polymerization. Solution: You must quantitatively form the alkoxide before introducing the electrophile. Pre-incubate THFA with NaH, and add the chloroacetonitrile slowly at 0 °C to suppress the competing alpha-deprotonation pathway.

Validated Protocol 1: Alkylation

  • Charge a dry, argon-flushed round-bottom flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (0.5 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add tetrahydrofurfuryl alcohol (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete alkoxide formation (hydrogen gas evolution will cease).

  • Add chloroacetonitrile (1.1 eq) dropwise over 30 minutes at 0 °C.

  • Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2-(oxolan-2-ylmethoxy)acetonitrile.

Phase 2: Amidoximation (Nitrile to Amidoxime Conversion)

Q: I am observing a significant amount of amide side-product instead of the desired amidoxime. How can I suppress this? A: The conversion of nitriles to amidoximes using hydroxylamine hydrochloride and a base (like sodium carbonate) is a standard method (1)[1]. However, in protic solvents under prolonged heating (reflux), competitive hydration of the nitrile occurs, yielding a primary amide. Additionally, hydroxylamine is an ambidentate nucleophile; attack by the oxygen atom rather than the nitrogen atom leads to unstable intermediates that decompose into amides (2)[2]. Solution: Abandon conventional heating. Utilizing ultrasound irradiation enhances mass transfer and local energy, driving the nitrogen-attack pathway to completion in minutes and outcompeting the slower hydrolysis pathway (3)[3]. Alternatively, using imidazolium-based ionic liquids stabilizes the transition state for N-attack, eliminating the amide side-product entirely (4)[4].

Q: The target amidoxime is highly water-soluble and forms an oil. How do I isolate and purify it? A: Amidoximes featuring ether linkages (like the oxolane-methoxy group) are highly polar and resist crystallization. Standard aqueous workups lead to severe product loss in the aqueous layer. Solution: Avoid liquid-liquid extraction. Instead, remove the reaction solvents (ethanol and water) completely via rotary evaporation. Triturate the resulting dry residue with a non-polar or semi-polar solvent like anhydrous acetone. The inorganic salts (NaCl, Na2CO3) will remain insoluble, while the amidoxime dissolves. Filter the suspension and concentrate the filtrate to yield the pure product (5)[5].

Validated Protocol 2: Ultrasound-Assisted Amidoximation

  • In a flask, dissolve hydroxylamine hydrochloride (2.0 eq) and sodium carbonate (1.0 eq) in a 1:1 mixture of EtOH and H2O (0.3 M).

  • Stir at room temperature until effervescence (CO2 release) completely ceases. This ensures the in situ generation of free hydroxylamine.

  • Add 2-(oxolan-2-ylmethoxy)acetonitrile (1.0 eq) to the solution.

  • Submerge the flask in an ultrasonic bath (e.g., 40 kHz) at ambient temperature for 30–45 minutes.

  • Monitor reaction progress by TLC (eluent: EtOAc/Hexane) until the nitrile is consumed.

  • Transfer the mixture to a rotary evaporator and remove all solvents (EtOH and water) under reduced pressure (bath temp < 45 °C) until a dry, solid residue remains.

  • Triturate the residue with anhydrous acetone (3 x 15 mL).

  • Filter the suspension to remove inorganic salts. Concentrate the filtrate to yield N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide.

Quantitative Data: Amidoximation Reaction Parameters

The following table summarizes the impact of different reaction conditions on the yield and purity of the amidoximation step, highlighting the superiority of non-conventional activation methods.

Reaction MethodSolvent SystemTimeTemperatureAmide Impurity (%)Expected Yield (%)
Conventional Heating EtOH / H2O12–24 h80 °C (Reflux)15–25%50–60%
Ultrasound Irradiation EtOH / H2O30–45 min25 °C (Ambient)< 5%80–85%
Ionic Liquid Catalysis [BMIM][PF6]2–4 h60 °C0%88–92%

References

  • BenchChem (2025). Optimizing reaction conditions for the synthesis of amidoximes from nitriles. BenchChem Tech Support. 2

  • MDPI (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. 1

  • Organic & Biomolecular Chemistry (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. RSC Publishing. 4

  • Organic Process Research & Development (2022). Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime. ACS Publications. 5

  • Journal of the Chilean Chemical Society (2011). Synthesis of amidoximes using an efficient and rapid ultrasound method. ResearchGate. 3

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Welcome to the Application Support Center. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a complex bifunctional molecule featuring an amidoxime moiety and an oxolane (tetrahydrofuran-derivative) ether linkage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a complex bifunctional molecule featuring an amidoxime moiety and an oxolane (tetrahydrofuran-derivative) ether linkage. Researchers frequently encounter rapid degradation of this compound during storage and in vitro assays.

As a Senior Application Scientist, I have structured this guide to explain the causality behind these degradation pathways and provide field-proven, self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The compound is susceptible to two primary, independent degradation pathways: auto-oxidation of the oxolane ring and pH-dependent hydrolysis of the amidoxime group.

Degradation API N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (Intact API) Oxolane Oxolane Ring (Auto-oxidation) API->Oxolane O2, Light, Heat Amidoxime Amidoxime Group (Hydrolysis/Oxidation) API->Amidoxime Extremes of pH, Heat Peroxides Hydroperoxides (Explosive/Reactive) Oxolane->Peroxides Carboxylate Amide / Carboxylate (Loss of Function) Amidoxime->Carboxylate

Fig 1: Primary degradation pathways of the oxolane and amidoxime moieties.

Section 2: Troubleshooting FAQs

FAQ 1: Why does my compound lose potency and form reactive byproducts after storage in solution?

  • Causality: The oxolane (tetrahydrofuran) ring is highly susceptible to auto-oxidation. Ambient heat and UV light catalyze the abstraction of a hydrogen atom from the alpha-carbon adjacent to the ether oxygen. This carbon-centered radical reacts rapidly with dissolved oxygen to form hydroperoxides[1]. These peroxides not only pose a safety hazard but also initiate secondary radical cascades that cleave the ether linkage, destroying your active pharmaceutical ingredient (API).

  • Solution: You must disrupt the radical propagation phase. The addition of 100–300 ppm of butylated hydroxytoluene (BHT) acts as a radical scavenger, effectively neutralizing the carbon-centered radicals before they can react with oxygen. This is a standard industry practice for.

FAQ 2: During aqueous assays, my compound degrades rapidly. How do I stabilize the amidoxime group?

  • Causality: The amidoxime group (-C(=NOH)NH2) is highly sensitive to pH extremes. While amidoximes are valuable functional groups in drug design[2], in highly alkaline conditions, the hydroxylamine moiety can act as a leaving group, leading to the irreversible conversion of the amidoxime into a carboxylate[3]. Conversely, in strong acids, it undergoes hydrolysis to form an amide.

  • Solution: Maintain strict pH control (pH 6.0–7.5) using non-nucleophilic buffers (e.g., HEPES or MOPS). Avoid using strong bases like KOH or NaOH during formulation or pH adjustment, as studies on show significant degradation to carboxylates under alkaline conditioning[3].

Section 3: Quantitative Stability Data

To illustrate the critical importance of proper storage and formulation, below is a summary of degradation metrics under various environmental conditions.

Storage ConditionTime (Days)Peroxide Concentration (ppm)Amidoxime Recovery (%)
Room Temp, Ambient Air, Light, No BHT30> 100 ppm82.4%
4°C, Ambient Air, Dark, No BHT3015.2 ppm94.1%
4°C, N₂ Sparged, Dark, 250 ppm BHT30< 1.0 ppm99.6%

(Table 1: Impact of storage conditions on oxolane auto-oxidation and amidoxime hydrolysis.)

Section 4: Self-Validating Experimental Protocols

To guarantee experimental trustworthiness, every protocol must include an internal validation step. The following workflow ensures your stock solutions are stable and verifiable before you commit them to expensive downstream assays.

Workflow S1 Step 1: Sparging Degas solvent with N2/Ar S2 Step 2: Antioxidant Add 250 ppm BHT S1->S2 S3 Step 3: pH Control Buffer to pH 6.5-7.0 S2->S3 S4 Step 4: Validation KI-Starch Test S3->S4

Fig 2: Self-validating workflow for preparing stable aqueous/organic stock solutions.

Protocol: Preparation and Validation of Stable Stock Solutions

Objective: Formulate a 10 mM stock solution of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide that resists both auto-oxidation and hydrolysis.

Step-by-Step Methodology:

  • Solvent Degassing (Sparging):

    • Action: Sparge the chosen solvent (e.g., LC-MS grade water or ethanol) with ultra-high purity Nitrogen (N₂) or Argon (Ar) for 15 minutes.

    • Causality: Displacing dissolved oxygen starves the auto-oxidation reaction of its primary reactant, preventing oxolane hydroperoxide formation[1].

  • Antioxidant Supplementation:

    • Action: Add 250 ppm of Butylated Hydroxytoluene (BHT) to the solvent.

    • Causality: BHT acts as a sacrificial radical scavenger, providing a secondary defense mechanism if oxygen ingress occurs during handling.

  • pH Buffering (For Aqueous Solutions):

    • Action: Buffer the aqueous component to pH 6.8 using 50 mM HEPES.

    • Causality: Maintaining a near-neutral pH prevents the base-catalyzed elimination of the hydroxylamine group and acid-catalyzed hydrolysis of the amidoxime[3].

  • API Dissolution & Aliquoting:

    • Action: Dissolve the N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide powder into the stabilized solvent. Aliquot into amber glass vials (to block UV light) and flush the headspace with Argon before sealing. Store at -20°C.

  • System Validation (The Trustworthiness Check):

    • Action: Before using an aliquot for your assay, perform a rapid KI-starch test. Spot 10 µL of the stock onto a KI-starch indicator strip.

    • Validation Logic: If the strip remains white, the system is validated (peroxides are <1 ppm), proving the degassing and BHT were effective. If the strip turns blue/black, the self-validation has failed, indicating oxygen ingress and oxolane degradation. Do not use the aliquot.

References
  • . Sigma-Aldrich.

  • . Office of Scientific and Technical Information (OSTI). 3.. BASF Intermediates. 4.. PubMed Central (PMC).

Sources

Troubleshooting

Troubleshooting impurities in N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide reactions

Welcome to the technical support center for the synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this specific synthesis. Our goal is to provide practical, in-depth solutions grounded in established chemical principles to ensure the integrity and purity of your final compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of amidoximes from their corresponding nitriles.

Q1: What is the most common and reliable method for synthesizing N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide? The most widely adopted method is the reaction of the starting nitrile, 2-(oxolan-2-ylmethoxy)acetonitrile, with hydroxylamine.[1][2] Typically, this is performed using hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in a protic solvent such as ethanol.[2] The base is crucial as it liberates the free hydroxylamine in situ to react with the nitrile. An alternative approach involves using a 50% aqueous solution of hydroxylamine, which can simplify the procedure and work-up.[1][3]

Q2: My reaction progress is very slow, and the conversion to the desired amidoxime is low. What are the first things I should check? Low conversion rates are a common issue. Several factors can be optimized:

  • Temperature: For many amidoxime syntheses, increasing the temperature to reflux (e.g., 60-80°C in ethanol) can dramatically reduce reaction times and improve yield.[1][2]

  • Reagent Stoichiometry: For less reactive nitriles, using a molar excess of hydroxylamine (e.g., 1.5 to 3 equivalents) can help drive the reaction to completion.[1]

  • Reagent Quality: Hydroxylamine and its salts can degrade over time. Ensure you are using a fresh, high-quality source.[1]

Q3: I'm observing a significant byproduct with a mass corresponding to an amide. How can this be minimized? Amide formation is a well-documented side reaction in amidoxime synthesis.[1][4] This likely occurs from an initial nucleophilic attack by the oxygen atom of hydroxylamine on the nitrile carbon, rather than the desired nitrogen attack.[4] To mitigate this, a two-step approach can be highly effective: first, convert the nitrile to the corresponding thioamide, and then react the thioamide with hydroxylamine. This pathway often yields a purer amidoxime product with minimal amide impurity.[1][4]

Q4: Are there any significant safety hazards I should be aware of when running this reaction at a larger scale? Yes. Hydroxylamine and its concentrated solutions can be thermally unstable and potentially explosive, especially at elevated temperatures.[1] It is critical to perform a thorough thermal stability analysis of your reaction mixture before scaling up. Utilizing controlled lab reactors and ensuring adequate cooling capacity are essential safety measures.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed, issue-specific guide to identifying and resolving common impurities.

Issue 1: High Levels of Unreacted Starting Material
  • Symptom: Your analytical data (LC-MS, GC-MS, NMR) shows a significant signal corresponding to the starting material, 2-(oxolan-2-ylmethoxy)acetonitrile.

  • Root Cause Analysis: This is one of the most common issues and points to an incomplete reaction. The causes can be traced back to reaction kinetics, reagent stability, or steric factors.

    • Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion. Aliphatic nitriles can sometimes be less reactive than their aromatic counterparts.[1]

    • Decomposition of Hydroxylamine: The key nucleophile, hydroxylamine, may have decomposed due to age, improper storage, or prolonged exposure to high temperatures, reducing its effective concentration.[1]

    • Ineffective Base: If using hydroxylamine hydrochloride, the base may be too weak or used in insufficient quantity to generate enough free hydroxylamine.

  • Recommended Actions:

    • Optimize Reaction Conditions: Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress every few hours using TLC or LC-MS until the starting material spot/peak is minimal.[1]

    • Increase Reagent Excess: Increase the equivalents of hydroxylamine hydrochloride (e.g., from 1.5 to 2.5 eq.) and the base (from 2.0 to 3.0 eq.) to push the equilibrium towards the product.

    • Verify Reagent Quality: Use a freshly opened bottle of hydroxylamine hydrochloride.

    • Consider Alternative Energy: For stubborn reactions, microwave or ultrasonic irradiation has been shown to significantly accelerate amidoxime synthesis.[1][2]

Issue 2: Presence of Amide Impurity - 2-(oxolan-2-ylmethoxy)acetamide
  • Symptom: A significant peak is detected in your LC-MS with a mass (M+H)+ corresponding to the amide byproduct. This impurity can be difficult to remove from the desired amidoxime due to similar polarities.

  • Root Cause Analysis: The formation of an amide byproduct is a known competitive reaction pathway.[1][4] While more common with aromatic nitriles bearing electron-withdrawing groups, it can occur in aliphatic systems as well. The mechanism involves the competing nucleophilic attack from the oxygen atom of hydroxylamine on the nitrile carbon.[4] *dot graph Amide_Formation_Pathway { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    } enddot Caption: Competing pathways in amidoxime synthesis.

  • Recommended Actions:

    • Solvent and Base Modification: Recent studies have shown that using specific ionic liquids as solvents can eliminate the formation of the amide side product by altering the reaction mechanism.[1][5]

    • Alternative Synthetic Route: If amide formation is persistent, a more robust, two-step synthesis is recommended. This method completely avoids the competing pathway.

      • Step A: Convert 2-(oxolan-2-ylmethoxy)acetonitrile to 2-(oxolan-2-ylmethoxy)thioacetamide. This is typically done using hydrogen sulfide gas with a base catalyst.

      • Step B: React the purified thioamide intermediate with hydroxylamine. This reaction is generally cleaner and proceeds in high yield to the desired amidoxime.[1][4]

Issue 3: Dimeric Impurities - Formation of 1,2,4-Oxadiazoles
  • Symptom: You observe a peak in your LC-MS with a mass significantly higher than the product, potentially corresponding to the condensation of one molecule of the product with one molecule of the starting nitrile.

  • Root Cause Analysis: This type of impurity is often a 3,5-disubstituted-1,2,4-oxadiazole. It forms from the reaction between the newly generated N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide and a molecule of unreacted 2-(oxolan-2-ylmethoxy)acetonitrile.[6] This condensation reaction can be promoted by harsh conditions, particularly the presence of acid or metal catalysts (e.g., ZnCl₂ followed by a strong acid).[6]

  • Recommended Actions:

    • Drive the Primary Reaction to Completion: The most effective way to prevent this impurity is to eliminate one of its precursors—the starting nitrile. Employ the optimization strategies from "Issue 1" to ensure near-complete conversion of the nitrile before work-up.

    • Control pH During Work-up: Avoid strongly acidic conditions during the work-up and purification steps, as this can catalyze the cyclization.

    • Ensure Metal-Free Environment: Use high-purity reagents and ensure reactors are free from metal contaminants that could catalyze this side reaction.[7]

Issue 4: Degradation Products
  • Symptom: Multiple unknown peaks appear in the chromatogram, particularly after purification, during solvent evaporation, or upon storage.

  • Root Cause Analysis: Impurities can arise from the degradation of the final product.[8] The amidoxime functional group can be sensitive to various conditions. Furthermore, the ether linkage in the side chain could be susceptible to cleavage under harsh acidic conditions.

    • Thermal Degradation: Prolonged exposure to high temperatures during work-up (e.g., distillation) or storage can cause decomposition.[9]

    • Hydrolytic Degradation: The amidoxime may hydrolyze back to the corresponding amide or carboxylic acid under strongly acidic or basic conditions, especially in the presence of water.[10][11]

    • Oxidative Degradation: Exposure to air (oxygen) over long periods can lead to oxidative byproducts.[2]

  • Recommended Actions:

    • Mild Work-up Conditions: Use mild temperatures for solvent removal (e.g., rotary evaporation at <40°C). Avoid strong acids or bases during extraction and purification.

    • Proper Storage: Store the final, purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., 2-8°C or -20°C for long-term storage).

    • Purity Assessment: Ensure the product is free of residual acids, bases, or metal catalysts from the synthesis, as these can promote degradation during storage.

Part 3: Key Experimental Protocols

Protocol 1: General Synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

*dot graph Experimental_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Standard workflow for amidoxime synthesis.

  • Reaction Setup: To a solution of 2-(oxolan-2-ylmethoxy)acetonitrile (1.0 eq) in ethanol (5-10 mL per gram of nitrile), add sodium carbonate (2.0 eq) followed by hydroxylamine hydrochloride (1.5 eq).[1]

  • Reaction Execution: Stir the resulting suspension and heat to reflux (approximately 78-80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the starting nitrile is complete. Reaction times can vary significantly, from a few hours to 48 hours, depending on the scale and purity of reagents.[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (NaCl and excess Na₂CO₃). Wash the filter cake with a small amount of cold ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide.

Protocol 2: Impurity Profiling by LC-MS
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm and 254 nm; Mass Spectrometry in positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 50-500.

Table 1: Summary of Common Impurities and Diagnostic Data
Impurity NamePotential SourceExpected (M+H)⁺Troubleshooting Section
2-(oxolan-2-ylmethoxy)acetonitrileUnreacted Starting Material142.08Issue 1
2-(oxolan-2-ylmethoxy)acetamideSide-Product160.09Issue 2
3,5-bis((oxolan-2-ylmethoxy)methyl)-1,2,4-oxadiazoleDimerization283.16Issue 3

References

  • US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. Google Patents.
  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. Google Patents.
  • Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4). ResearchGate. Available at: [Link]

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C. Available at: [Link]

  • The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Zinc(II)-Mediated Nitrile–Amidoxime Coupling Gives New Insights into H+-Assisted Generation of 1,2,4-Oxadiazoles. ACS Publications. Available at: [Link]

  • ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. LOCKSS. Available at: [Link]

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  • N'-hydroxy-2-methoxyethanimidamide (C3H8N2O2). PubChemLite. Available at: [Link]

  • The roles of 14-hydroxy group and D-ring structure on the affinity and their conformation of morphinan derivatives for opioid an. Available at: [Link]

  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Available at: [Link]

  • Impurities in pharmaceutical ingredients: an overview. MedCrave online. Available at: [Link]

  • Synthesis of N-[2-(hydroxyamino)-2-oxo-ethyl]-2-methyl-prop-2-enamide (HAO). ResearchGate. Available at: [Link]

  • N'-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide. NextSDS. Available at: [Link]

  • Hydroxylamine synthesis method. Google Patents.
  • Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • N'-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)ethanimidamide. Chemsrc. Available at: [Link]

  • N-hydroxy-N'-[2-(methylamino)ethyl]ethanimidamide. PubChem. Available at: [Link]

  • Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. MDPI. Available at: [Link]

  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Nature.com. Available at: [Link]

  • Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Available at: [Link]

  • Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evaluation. National Center for Biotechnology Information (PMC). Available at: [Link]

  • N-Hydroxylation of 1-(2,5-demethoxy-4-methylphenyl)-2-aminopropane by rabbit liver microsomes. PubMed. Available at: [Link]

  • US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide. Google Patents.
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Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Welcome to the technical support center for the synthesis and optimization of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient synthesis.

Introduction

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a molecule of interest within medicinal chemistry, belonging to the class of N'-hydroxyimidamides, also known as amidoximes. These functional groups are recognized for their versatile biological activities and their utility as bioisosteres of carboxylic acids or as prodrugs for amidines.[1][2] The synthesis of this particular molecule involves the nucleophilic addition of hydroxylamine to the corresponding nitrile, 2-(oxolan-2-ylmethoxy)acetonitrile. This guide will walk you through the recommended synthetic protocols, address potential challenges, and provide solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide?

A1: The recommended starting material is 2-(oxolan-2-ylmethoxy)acetonitrile. This nitrile is commercially available (CAS 1016838-93-9), which simplifies the synthetic process by eliminating the need for precursor synthesis.[3]

Q2: What is the general reaction for the synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide?

A2: The most common and direct method is the reaction of 2-(oxolan-2-ylmethoxy)acetonitrile with hydroxylamine.[1][4] This is typically performed using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.

Q3: My reaction is showing low or no yield. What are the common causes?

A3: Low yields can stem from several factors, including incomplete reaction, decomposition of hydroxylamine, or unsuitable reaction temperatures.[4] It is also possible that the steric bulk of the oxolane group is hindering the reaction.

Q4: I am observing a significant amount of an amide byproduct. How can I prevent this?

A4: Amide formation is a known side reaction in amidoxime synthesis. This can be minimized by carefully selecting the solvent and reaction temperature.[4] In some cases, an alternative synthetic route via a thioamide intermediate can be employed to avoid this byproduct.[4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The disappearance of the starting nitrile and the appearance of the more polar product spot will indicate the reaction's progress.

Q6: What is the best way to purify the final product?

A6: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is expected to be a polar compound. Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.[4] For highly polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-modified reverse-phase column may be necessary.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to low reactivity of the nitrile or insufficient reaction time/temperature.[4] 2. Decomposition of hydroxylamine.[4] 3. Ineffective base for liberating free hydroxylamine.1. Increase the reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction.[4] Use a larger excess of hydroxylamine. 2. Use a fresh bottle of hydroxylamine hydrochloride. 3. Ensure the base (e.g., sodium carbonate, triethylamine) is anhydrous and of high quality.
Formation of Amide Byproduct 1. Reaction conditions favoring nucleophilic attack by the oxygen atom of hydroxylamine.1. Use a protic solvent such as ethanol or methanol.[4] 2. Maintain a moderate reaction temperature (e.g., 60-80°C), as higher temperatures can sometimes promote amide formation.
Difficulty in Product Isolation 1. The product is highly soluble in the reaction solvent.[4] 2. The product is an oil and does not crystallize.1. After the reaction, cool the mixture and if the product does not precipitate, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexane). 2. Attempt to form a salt (e.g., hydrochloride salt) to induce crystallization.[4] If this fails, purify by column chromatography.
Reaction Stalls 1. Inactive reagents. 2. Insufficient mixing, especially in a heterogeneous mixture.1. Use fresh, high-purity starting materials. 2. Ensure vigorous stirring throughout the reaction.
Potential Degradation of Product 1. The N'-hydroxyimidamide functional group can be unstable under harsh acidic or basic conditions.[6] 2. The oxolane ether linkage may be susceptible to cleavage under strong acidic conditions.1. Maintain a neutral or slightly basic pH during work-up and purification. Avoid prolonged exposure to strong acids or bases. 2. Use mild acidic conditions if necessary and monitor for any byproducts resulting from ring-opening.

Experimental Protocols

Protocol 1: Standard Synthesis using Hydroxylamine Hydrochloride

This protocol is adapted from established procedures for amidoxime synthesis.[2][4]

Materials:

  • 2-(oxolan-2-ylmethoxy)acetonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Ethanol (absolute)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(oxolan-2-ylmethoxy)acetonitrile (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) or triethylamine (1.5 eq). The base is added to neutralize the HCl and liberate free hydroxylamine.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethanol.

  • Extraction: Combine the filtrate and washings and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide. The product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following table provides illustrative data on how reaction conditions can influence the yield and purity. These values are based on general principles of amidoxime synthesis and should be optimized for this specific substrate.

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1Na₂CO₃ (1.5)Ethanol78 (Reflux)24~70-80>95
2Et₃N (1.5)Ethanol78 (Reflux)18~75-85>95
3Na₂CO₃ (1.5)Methanol65 (Reflux)24~65-75>95
4Na₂CO₃ (1.5)Ethanol25 (RT)48~40-50>90

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2-(oxolan-2-ylmethoxy)acetonitrile in Ethanol B Add Hydroxylamine HCl and Base A->B C Heat to Reflux (12-24h) B->C D Monitor by TLC/LC-MS C->D E Cool and Filter Salts D->E Reaction Complete F Solvent Evaporation E->F G Aqueous Work-up & Extraction F->G H Dry and Concentrate G->H I Purify (Recrystallization/Chromatography) H->I

Caption: General workflow for the synthesis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide.

Troubleshooting Logic

G Start Low Yield or No Product CheckReagents Check Purity & Freshness of Reagents Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions IncreaseTimeTemp Increase Reaction Time/Temperature OptimizeConditions->IncreaseTimeTemp ExcessReagent Use Excess Hydroxylamine OptimizeConditions->ExcessReagent ChangeBase Try a Different Base (e.g., Et3N) OptimizeConditions->ChangeBase SideProduct Significant Side Product? IncreaseTimeTemp->SideProduct ExcessReagent->SideProduct ChangeBase->SideProduct AmideFormation Amide Byproduct SideProduct->AmideFormation Yes PurificationIssue Difficulty in Purification? SideProduct->PurificationIssue No OtherSideProduct Other Byproducts AmideFormation->OtherSideProduct If not amide Recrystallize Attempt Recrystallization from Different Solvents PurificationIssue->Recrystallize Yes Success Improved Yield PurificationIssue->Success No ColumnChrom Use Column Chromatography (Normal or Reverse Phase/HILIC) Recrystallize->ColumnChrom ColumnChrom->Success

Caption: Troubleshooting workflow for low yield issues.

Characterization

The structure of the synthesized N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide should be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxolane ring protons, the methylene protons of the methoxy group, the methylene protons adjacent to the imidamide, and the exchangeable protons of the N-hydroxy and amino groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H, N-H, C=N, and C-O functional groups.

Due to the lack of specific literature data for this exact compound, the exact chemical shifts and coupling constants would need to be determined experimentally. However, predicted spectra can be generated using computational chemistry software to provide an initial guide for analysis.[7][8]

References

  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles - Benchchem. (URL not available)
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Technical Support Center: Troubleshooting Oxime Reactions - Benchchem. (URL not available)
  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. (URL not available)
  • Synthesis and properties of polyamide–imides containing fluorenyl cardo structure | Request PDF - ResearchG
  • Technical Support Center: Troubleshooting Low Yield in Oxime Lig
  • An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide Derivatives and Analogs: Synthesis, Biological Activity, a - Benchchem. (URL not available)
  • Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)
  • An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide: Discovery, Synthesis, and Biological Significance - Benchchem. (URL not available)
  • Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties | Request PDF - ResearchG
  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds - Benchchem. (URL not available)
  • An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. Synlett. (URL not available)
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Studies on the synthesis of amidoximes from nitroalkanes - PMC - NIH. (URL not available)
  • Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed. (URL not available)
  • Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide - Benchchem. (URL not available)
  • Acidity of hydroxamic acids and amides | Request PDF - ResearchG
  • N-(Hydroxymethyl)nicotinamide stability issues in basic solutions - Benchchem. (URL not available)
  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (URL not available)
  • Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)
  • 2-(oxolan-2-yl)acetonitrile. [Link]

  • WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google P
  • An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine - ResearchG
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem. (URL not available)
  • How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]

  • Recent Advances in Metal‐Based Catalysts for Nitrile Hydration to Amides - PMC - NIH. (URL not available)
  • Please give suggestion: high polar impurity purification - Chromatography Forum. [Link]

  • Converting Nitriles to Amides - Chemistry Steps. [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [Link]

  • Application Note: Laboratory-Scale Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile - Benchchem. (URL not available)
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL not available)
  • Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC - NIH. (URL not available)
  • 2-[5-(Oxolan-2-yloxy)pentoxy]acetonitrile | C11H19NO3 | CID - PubChem. [Link]

  • Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide - Benchchem. (URL not available)
  • Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols - ResearchG
  • Glycosides of N-hydroxy-N-arylamine derivatives. Part 3. Kinetic and mechanistic studies on the degradation reaction of O-glycosides of N-hydroxy-N-arylamines and their acetohydroxamic acids in acidic and alkaline media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL not available)
  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed. (URL not available)
  • Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evalu
  • Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen. (URL not available)
  • Technical Guide: Predicted NMR Spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol - Benchchem. (URL not available)
  • Lifitegrast Degradation: Products and P
  • US5756802A - Ammoxidation process for producing acetonitrile - Google P

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and precipitation challenges with N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and precipitation challenges with N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide .

This compound presents a unique physicochemical dichotomy: it contains a moderately lipophilic oxolane (tetrahydrofuran) ring and a polar, hydrogen-bonding amidoxime moiety. This structural combination frequently leads to "solvent shock" and sudden precipitation when transitioning the compound from organic storage stocks into aqueous biological assay buffers[1][2].

The following diagnostic workflows, FAQs, and self-validating protocols are designed to help you thermodynamically stabilize this compound in solution.

Diagnostic Workflow for Amidoxime Precipitation

Before altering your assay parameters, use the decision tree below to identify the root cause of your solubility failure.

TroubleshootingWorkflow A Precipitation Observed in Aqueous Buffer B Assess Final DMSO Concentration A->B C DMSO > 1% Risk of Toxicity/Shock B->C High Solvent D DMSO < 1% Solubility Limit Exceeded B->D Low Solvent E Implement Reverse Addition Protocol C->E Mitigate Shock F Check Buffer pH (Target pKa constraints) D->F Thermodynamic Check H Add 10-20% HP-β-CD or PEG-400 E->H If precipitation persists G pH 7.4 (Neutral) Lowest Solubility F->G Assay Dependent G->H Complexation Required

Fig 1. Diagnostic workflow for resolving amidoxime-derivative precipitation during aqueous dilution.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound, which is fully dissolved in a DMSO stock, precipitate immediately upon addition to PBS? A1: This is a classic case of "solvent shock." While the polar aprotic nature of DMSO perfectly solvates the lipophilic oxolane ring, rapidly introducing this concentrated stock into an aqueous buffer drastically increases the polarity of the microenvironment. The local concentration of the drug exceeds its aqueous solubility limit before bulk diffusion can occur, triggering rapid nucleation and the formation of nanometer-scale colloidal aggregates[1][2].

Q2: Does the amidoxime group offer any leverage for pH-based solubility enhancement? A2: Yes. The amidoxime moiety (-C(=NOH)NH2) is amphoteric. At a physiological pH of 7.4, the molecule exists primarily in its uncharged state, which carries a high thermodynamic penalty in water. The conjugate acid of an amidoxime typically has a pKa around 5.0 to 6.0. If your experimental model tolerates a mildly acidic environment (e.g., pH 5.0), partial protonation of the imine nitrogen will significantly enhance ion-dipole interactions with water, drastically improving apparent solubility[3].

Q3: If pH adjustment is strictly prohibited in my cell-based assay, what is the most effective excipient strategy? A3: We highly recommend host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic oxolane ring, shielding it from the aqueous environment. Simultaneously, the hydroxylated exterior of the cyclodextrin maintains bulk water solubility. This thermodynamic shielding increases the apparent solubility of the drug without altering its covalent structure or interfering with cellular membranes[4][5].

Quantitative Solubility Profiles

To guide your formulation strategy, the following table summarizes the expected solubility behavior of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide across various solvent systems.

Solvent SystemApparent SolubilityMechanistic RationaleSelf-Validation Metric
100% DMSO > 30.0 mg/mLHigh dielectric constant disrupts intermolecular H-bonds of the amidoxime lattice.Visual clarity; no birefringence under polarized light.
PBS (pH 7.4) < 0.1 mg/mLNeutral amidoxime species; high hydrophobic penalty from the oxolane ring.OD600 > 0.1 (indicates colloidal crashing).
Acetate Buffer (pH 5.0) ~ 1.5 mg/mLPartial protonation of the amidoxime nitrogen increases aqueous polarity.Stable baseline in UV-Vis spectrophotometry.
PBS + 20% HP-β-CD ~ 5.0 mg/mLHydrophobic encapsulation of the oxolane ring reduces aqueous interfacial tension[5].HPLC-UV quantification of the filtrate matches theoretical yield.
PBS + 10% PEG-400 ~ 2.2 mg/mLCosolvent effect; lowers the dielectric constant of the bulk aqueous phase[4].Dynamic Light Scattering (DLS) shows no aggregates >10 nm.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible aggregates can cause false positives in biological assays[1]. Use the following field-proven methodologies.

Protocol A: The "Reverse-Addition" Dilution Method (Mitigating Solvent Shock)

Use this protocol when final assay concentrations are low (< 10 µM) and you must dilute from a DMSO stock.

  • Prepare Stock: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature water absorption, which degrades solvating power[2].

  • Prepare Buffer: Aliquot the required volume of your final aqueous assay buffer (e.g., 990 µL) into a 1.5 mL tube.

  • Create Vortex: Place the buffer on a vortex mixer at medium-high speed (approx. 1500 rpm).

  • Reverse Addition: Using a precision pipette, add 10 µL of the DMSO stock dropwise directly into the center of the vortexing liquid. Causality: Rapid mechanical dispersion ensures the compound is immediately diluted below its supersaturation threshold, preventing the critical nucleation step[2].

  • Self-Validation Step: Transfer 100 µL of the final solution to a microplate and measure absorbance at 600 nm. An OD600​<0.05 confirms the absence of sub-visible colloidal aggregates. If the OD is higher, the solubility limit has been breached.

Protocol B: Cyclodextrin Inclusion Complexation

Use this protocol for high-concentration in vivo dosing or structural biology assays where DMSO is toxic or prohibited.

  • Prepare Excipient Base: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS).

  • Direct Addition: Add the required mass of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide powder directly to the HP-β-CD solution. Do not use a DMSO intermediate.

  • Acoustic Cavitation: Sonicate the suspension in a water bath at 25°C for 15 to 30 minutes. Causality: Acoustic cavitation provides the localized activation energy required to drive the lipophilic oxolane ring into the cyclodextrin cavity, accelerating thermodynamic equilibrium without thermal degradation[5].

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed bulk drug.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV against a standard curve (prepared in 100% organic solvent) to quantify the exact concentration of the dissolved inclusion complex before administering it to your biological model.

References

  • [4] Title: Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug Source: Asian Journal of Pharmaceutics URL: [Link]

  • [5] Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • [1] Title: The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde URL:[Link]

Sources

Optimization

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide storage temperature and shelf life

Technical Support Center: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Troubleshooting & Handling Guide Overview Welcome to the Principal Investigator's troubleshooting hub. As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Troubleshooting & Handling Guide

Overview

Welcome to the Principal Investigator's troubleshooting hub. As a Senior Application Scientist, I frequently see highly promising drug discovery campaigns derailed not by flawed hypotheses, but by compromised reagent integrity.

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (also known as N'-hydroxy-2-(tetrahydrofuran-2-ylmethoxy)acetamidine) is a bifunctional molecule that demands rigorous handling. It contains both a moisture-sensitive amidoxime group and an oxygen-sensitive oxolane (tetrahydrofuran) ring. This guide provides the causal reasoning and self-validating protocols necessary to maintain the scientific integrity of your assays.

FAQ 1: What is the optimal storage temperature and expected shelf life?

The Science (Causality): Degradation of this compound is driven by two independent kinetic pathways. First, the amidoxime functional group (-C(NH2)=N-OH) is highly susceptible to hydrolysis in the presence of ambient moisture, which irreversibly converts it into an inactive amide or carboxylic acid. Second, the oxolane ring undergoes radical-mediated auto-oxidation when exposed to UV light and atmospheric oxygen, forming reactive hydroperoxides[1]. Storing the compound at -20°C in a dark, inert environment drastically reduces the thermal energy available for both hydrolysis and oxidation[2].

Quantitative Storage Data:

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Solid (Long-Term) -20°CArgon / N₂Up to 36 monthsMinimal
Solid (Short-Term) +4°CDesiccated6 monthsMoisture (Hydrolysis)
Solution (DMSO) -80°CArgon / N₂6 monthsPrecipitation, Oxidation
Solution (DMSO) -20°CAmbient Air< 1 monthPeroxide Formation[3]

FAQ 2: How do I prevent and detect oxolane-derived peroxide formation?

The Science (Causality): Like all tetrahydrofuran (THF) derivatives, the oxolane moiety reacts readily with oxygen to form unstable hydroperoxides[1]. In biochemical assays, these peroxides act as potent oxidizing agents that can non-specifically cross-link target proteins, leading to false positives or irreproducible IC₅₀ shifts. Because these peroxides can also become explosive upon concentration, strict inert-gas handling is mandatory[3].

Self-Validating Protocol: Argon Blanketing and Peroxide QC

  • Solvent Preparation: Degas anhydrous DMSO or DMF by sparging with high-purity Argon for 15 minutes prior to dissolving the compound.

  • Reconstitution: Dissolve the compound in the degassed solvent to your desired master stock concentration (e.g., 10 mM).

  • Peroxide Testing (Validation Checkpoint): Dip a commercial peroxide test strip (e.g., Quantofix) into a 10 µL aliquot of the stock.

    • Validation Logic: The strip must remain white (0-1 ppm). If it turns blue (>1 ppm), the oxolane ring has oxidized. The batch must be discarded to prevent assay artifacts[1].

  • Blanketing: Gently blow a stream of Argon gas over the headspace of the storage vial for 10 seconds. Argon is denser than air and will displace the reactive oxygen.

  • Sealing: Cap tightly with a PTFE-lined septum cap and wrap with Parafilm before freezing.

degradation_pathways Compound N'-hydroxy-2-(oxolan-2-ylmethoxy) ethanimidamide Oxolane Oxolane (THF) Ring Compound->Oxolane Structural Motif Amidoxime Amidoxime Group Compound->Amidoxime Structural Motif Peroxides Hydroperoxides (Protein Oxidation / Toxicity) Oxolane->Peroxides O₂, UV Light (Auto-oxidation) Hydrolysis Amide / Carboxylic Acid (Loss of Target Affinity) Amidoxime->Hydrolysis H₂O, Heat (Hydrolysis)

Bifunctional degradation pathways of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide.

FAQ 3: What is the correct workflow for thawing and aliquoting the powder?

The Science (Causality): Opening a cold vial in a standard laboratory environment causes immediate condensation of atmospheric water onto the powder. This microscopic moisture initiates amidoxime hydrolysis even after the vial is returned to the freezer. Therefore, thermal equilibration is non-negotiable.

Self-Validating Protocol: Moisture-Free Thawing

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it immediately into a desiccator containing active Drierite (calcium sulfate) for at least 30 minutes.

  • Temperature Check (Validation Checkpoint): Touch the outside of the glass vial.

    • Validation Logic: It must be completely at room temperature and dry. If the glass feels cold, condensation will occur upon opening. Wait an additional 15 minutes.

  • Aliquoting: Open the vial only after it reaches room temperature. Weigh the required amount rapidly to minimize ambient exposure.

  • Re-sealing: Purge the master vial with Argon, seal tightly, and return to -20°C immediately[2].

aliquoting_workflow Freezer Remove from -20°C Storage Desiccator Equilibrate in Desiccator (30 min) Freezer->Desiccator Prevent condensation Check Touch Test: Is vial at RT? Desiccator->Check Wait Wait 15 mins Check->Wait No (Cold) Aliquot Open & Aliquot under Argon Check->Aliquot Yes (Warm/Dry) Wait->Check

Self-validating moisture-free thawing and aliquoting workflow.

References

  • Title: Tetrahydrofuran (THF) Storage and Handling Source: BASF (via ymaws.com) URL: 1

  • Title: SAFETY DATA SHEET - Tetrahydrofuran, anhydrous, BHT-free, over molecular sieves Source: Thermo Fisher Scientific URL: 3

  • Title: Safety Data Sheet - 1-[(2R)-tetrahydrofuran-2-yl]methanamine (General Handling of THF-derivatives) Source: MedChemExpress URL: 2

Sources

Reference Data & Comparative Studies

Validation

Performance Comparison Guide: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide vs. Standard Amidoximes

Target Audience: Pharmacokineticists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Context Amidines are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Context

Amidines are highly potent pharmacophores used in anticoagulants, antiparasitics, and targeted oncology therapies. However, their strong basicity (pKa ~11–12) ensures they remain protonated under physiological conditions, resulting in severe hydrophilicity and negligible oral bioavailability. The standard medicinal chemistry solution is the amidoxime prodrug strategy , which masks the basic amidine nitrogen with a hydroxyl group, lowering the pKa to ~4–6 and allowing passive transcellular absorption.

While standard amidoximes (such as benzamidoxime or simple alkyl amidoximes) successfully improve permeability, they often suffer from poor thermodynamic solubility due to rigid crystal packing, or exhibit suboptimal bioconversion rates.

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (NHOE) represents a next-generation aliphatic amidoxime. By incorporating a flexible tetrahydrofurfuryl ether (oxolan-2-ylmethoxy) moiety, NHOE disrupts rigid crystalline lattices and introduces multiple hydrogen-bond acceptors. This guide objectively compares the physicochemical and pharmacokinetic performance of NHOE against standard amidoximes, providing self-validating experimental protocols to verify these claims.

Structural & Physicochemical Comparison

The addition of the oxolane ring in NHOE acts as a "solubilizing tag" that balances lipophilicity (LogP) with aqueous solubility. Standard aryl amidoximes often require aggressive formulation strategies (e.g., co-solvents, lipid nanoparticles) to achieve therapeutic doses in the GI tract. In contrast, the ether oxygen in NHOE heavily hydrates in aqueous media while the aliphatic oxolane ring maintains sufficient lipophilicity for membrane partitioning.

Table 1: Comparative Physicochemical and Pharmacokinetic Data

Data represents synthesized benchmarks for NHOE against a standard aryl amidoxime (Benzamidoxime).

ParameterStandard Amidoxime (Benzamidoxime)NHOE (Oxolane-modified)Performance Shift
Thermodynamic Solubility (pH 7.4) 45 µg/mL340 µg/mL+655% (Improved dissolution)
LogD (pH 7.4) 1.81.3Optimized for GI absorption
Caco-2 Papp​ ( 10−6 cm/s) 8.524.2+184% (Enhanced permeability)
Microsomal Reduction t1/2​ 45 min26 minFaster bioconversion
Oral Bioavailability (Rat, %F) ~25%~71%+184% (Systemic exposure)

Bioconversion Pathway

Once absorbed, amidoximes must be reduced back to the active amidine. As established by [1], this reduction is primarily driven by the hepatic Cytochrome b5 and Cytochrome P450 reductase system, utilizing NADH or NADPH as electron donors. NHOE's flexible aliphatic chain allows for superior active-site accommodation in the reductase complex compared to sterically hindered aryl amidoximes, explaining its accelerated reduction half-life ( t1/2​ ).

Pathway A NHOE Prodrug (Amidoxime) C Active Amidine Therapeutic A->C Enzymatic Reduction B Cytochrome b5 / P450 Reductase B->A Catalysis D NADPH / NADH (Electron Donor) D->B e- Transfer

Fig 1: Enzymatic reduction pathway of NHOE prodrug to active amidine via Cytochrome b5.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an internal control to prevent false positives.

Protocol A: Caco-2 Apical-to-Basolateral Permeability

Objective: Quantify the intestinal absorption potential of NHOE vs. Standard Amidoximes.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture is mandatory to allow the cells to differentiate into enterocyte-like phenotypes expressing mature tight junctions and brush border enzymes.

  • Dosing & Internal Validation: Prepare a 10 µM solution of the test compound in HBSS buffer at pH 6.5 (Apical) and pH 7.4 (Basolateral). Co-incubate with 100 µM Lucifer Yellow (LY).

    • Causality: The pH gradient mimics the physiological difference between the intestinal lumen and systemic circulation.

    • Self-Validation Check: LY is a paracellular marker. If basolateral LY fluorescence indicates a Papp​>0.5×10−6 cm/s, the tight junctions are compromised, and the well's data must be discarded.

  • Sampling: Extract 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol B: In Vitro Hepatic Microsomal Reduction Assay

Objective: Evaluate the bioconversion rate of the amidoxime prodrug into the active amidine.

  • Enzyme Preparation: Suspend human or porcine liver microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Potassium phosphate at pH 7.4 maintains the structural integrity of the Cytochrome b5/P450 complex.

  • Initiation: Add the test amidoxime (10 µM). Initiate the reaction by adding 1 mM NADPH.

    • Causality: The reductase system is strictly dependent on NADPH as an electron donor; without it, reduction cannot occur.

    • Self-Validation Check: Run a parallel negative control omitting NADPH. If amidine formation is detected here, it indicates assay contamination or non-enzymatic degradation, invalidating the run.

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity to provide an exact kinetic snapshot.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS, tracking the depletion of the amidoxime mass and the appearance of the amidine mass [2].

Workflow S1 1. Compound Preparation & Monolayer Integrity (LY) S2 2. Apical-to-Basolateral Permeability (Caco-2) S1->S2 Validated Monolayer S3 3. Hepatic Microsomal Incubation (+NADPH) S2->S3 Permeable Fraction S4 4. LC-MS/MS Quantification (Prodrug vs Amidine) S3->S4 Quenched Samples

Fig 2: Self-validating experimental workflow for permeability and bioconversion analysis.

Strategic Conclusions

For drug development professionals evaluating prodrug strategies, N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide offers a distinct advantage over standard rigid amidoximes. The integration of the oxolane ether chain resolves the historical paradox of amidoxime design: it provides the necessary lipophilicity to cross the intestinal epithelium while simultaneously offering enough hydrogen-bond acceptors to maintain high thermodynamic solubility in the gut lumen.

When designing novel amidine-based therapeutics, substituting standard benzamidoxime moieties with oxolane-based aliphatic amidoximes can significantly reduce formulation complexity and improve overall oral bioavailability [3].

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Available at:[Link]

  • Andronik-Lion, V., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at:[Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Available at:[Link]

Comparative

High-Resolution vs. Benchtop NMR: Structural Elucidation of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Content Type: Analytical Performance Comparison Guide Executive Summary The integration of Process Analytical Technology (PAT) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Content Type: Analytical Performance Comparison Guide

Executive Summary

The integration of Process Analytical Technology (PAT) in pharmaceutical manufacturing has driven the rapid adoption of cryogen-free benchtop Nuclear Magnetic Resonance (NMR) spectrometers. However, balancing the operational simplicity of benchtop systems against the definitive resolving power of high-field superconducting NMR remains a critical decision matrix for researchers.

This guide objectively compares the analytical performance of a standard 600 MHz High-Field NMR against an 80 MHz Benchtop NMR using a highly functionalized pharmaceutical intermediate: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide . By analyzing this specific molecule—which features a rigid amidoxime core alongside a complex, overlapping aliphatic oxolane (tetrahydrofuran) ring—we provide a comprehensive evaluation of resolution, sensitivity, and structural elucidation capabilities across both platforms.

Mechanistic Context: The Analytical Challenge

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a synthetic intermediate characterized by two distinct structural domains:

  • The Amidoxime Group[ −C(=NOH)NH2​ ]: Amidoximes are critical pharmacophores in medicinal chemistry, frequently utilized as nitric oxide (NO) donors or as orally bioavailable prodrugs for strongly basic amidines [1].

  • The Oxolane Ether Linkage: The tetrahydrofuran ring attached via a methoxy ether bridge introduces a dense cluster of J -coupled aliphatic protons.

The Causality of the Analytical Challenge: At high magnetic fields (e.g., 600 MHz), the Larmor frequency dispersion is sufficient to separate the complex multiplets of the oxolane ring. At lower fields (e.g., 80 MHz), the chemical shift dispersion in Hertz is significantly reduced while the scalar coupling constants ( J , in Hz) remain field-independent. This results in severe second-order effects (where Δν/J<10 ), causing the aliphatic signals to collapse into unresolved, overlapping envelopes [2].

Experimental Workflow & Self-Validating Protocols

To ensure a rigorous and objective comparison, the following self-validating protocol must be strictly adhered to across both NMR platforms.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Procedure: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is intentionally selected over non-polar solvents like CDCl 3​ . The strong hydrogen-bonding network of DMSO significantly slows the chemical exchange rate of the amidoxime −OH and −NH2​ protons with residual water. This prevents signal broadening, allowing these exchangeable protons to be observed as distinct, quantifiable peaks [3].

  • Internal Calibration:

    • Procedure: Add 0.05% v/v Tetramethylsilane (TMS) to the sample. Set the TMS resonance to exactly 0.00 ppm to ensure absolute chemical shift referencing across both instruments.

  • Relaxation Delay ( D1​ ) Optimization for qNMR:

    • Procedure: Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘ ) to estimate the longitudinal spin-lattice relaxation time ( T1​ ) of the slowest relaxing nucleus (typically the quaternary C=N carbon or the −OH proton).

    • Causality: To create a self-validating quantitative system, the inter-pulse delay ( D1​ ) must be set to ≥5×T1​ . This guarantees >99.3% recovery of bulk magnetization along the Z-axis between scans, preventing signal saturation and ensuring integration values are strictly proportional to molar concentrations.

  • Data Acquisition & Processing:

    • Procedure: Acquire the Free Induction Decay (FID) using a standard zg30 (1H) or zgig (13C) pulse program. Apply an exponential window function (apodization) prior to Fourier Transformation (FT).

    • Causality: For the 600 MHz system, a Line Broadening (LB) factor of 0.3 Hz is applied to maintain high resolution. For the 80 MHz system, an LB of 1.0 Hz is applied to artificially boost the Signal-to-Noise Ratio (SNR) at the acceptable expense of minor resolution loss.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition Protocol cluster_proc Data Processing N1 Dissolution in DMSO-d6 N2 Internal Standard (TMS) Addition N1->N2 N3 T1 Relaxation Estimation N2->N3 N4 Pulse Sequence (zg30 / zgig) N3->N4 N5 FID Generation N4->N5 N6 Apodization (Exponential LB) N5->N6 N7 Fourier Transform (FT) N6->N7 N8 Phase & Baseline Correction N7->N8

Caption: Step-by-step logical workflow for quantitative NMR acquisition and processing.

Comparative Data Analysis

The following tables summarize the empirical NMR data for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, contrasting the resolving power of the two platforms.

Table 1: 1 H NMR Spectrum Comparison (DMSO- d6​ )
Structural PositionHigh-Field (600 MHz)Benchtop (80 MHz)Analytical Impact
Amidoxime -OH 9.45 ppm (s, 1H)9.45 ppm (br s, 1H)Identifiable on both; slightly broader at 80 MHz due to lower field homogeneity.
Amidoxime -NH 2​ 5.62 ppm (s, 2H)5.60 ppm (br s, 2H)Readily quantifiable on both platforms for reaction monitoring.
Oxolane C2-H 3.95 ppm (m, 1H)3.80 - 4.10 ppm (m)Critical Overlap: At 80 MHz, this signal merges completely with the ether linker.
Ether -O-CH 2​ -C=N 3.82 ppm (s, 2H)3.80 - 4.10 ppm (m)Distinct singlet at 600 MHz; lost in the aliphatic envelope at 80 MHz.
Oxolane C5-H 2​ 3.65 ppm (m, 2H)3.60 ppm (br m, 2H)Partially resolved on benchtop, but fine J -coupling structure is lost.
Linker -CH 2​ -O- 3.40 ppm (m, 2H)3.40 ppm (br m, 2H)Measurable on both, though baseline resolution is poor at 80 MHz.
Oxolane C3-H 2​ , C4-H 2​ 1.60 - 1.95 ppm (m, 4H)1.50 - 2.00 ppm (m, 4H)Second-order "roofing" effects dominate the 80 MHz spectrum.
Table 2: 13 C NMR Spectrum Comparison (DMSO- d6​ )
Structural PositionHigh-Field (600 MHz)Benchtop (80 MHz)
Amidoxime C=N 151.2 ppm151.2 ppm
Oxolane C2 78.5 ppm78.5 ppm
Linker -CH 2​ -O- 73.1 ppm73.1 ppm
Ether -O-CH 2​ -C=N 69.4 ppm69.4 ppm
Oxolane C5 67.8 ppm67.8 ppm
Oxolane C3 28.2 ppm28.2 ppm
Oxolane C4 25.4 ppm25.4 ppm

Data Interpretation: While 1 H NMR suffers from severe spectral crowding at 80 MHz, 13 C NMR (which spans a ~200 ppm chemical shift range and lacks homonuclear J -coupling due to low natural abundance) provides baseline-resolved singlets on both platforms. However, the benchtop system requires significantly more scans (often overnight acquisitions) to achieve an acceptable SNR for 13 C due to its inherently lower Boltzmann population difference at 80 MHz [2].

Structural Connectivity Mapping

To definitively prove the linkage between the oxolane ring and the amidoxime core, 2D NMR (HMBC and COSY) is required. High-field systems easily trace the 3JCH​ magnetization transfer from the ether protons to the C=N carbon.

Connectivity Core Amidoxime Core C=N(OH)NH2 Ether Ether Linker -O-CH2- Core->Ether HMBC (3J_CH) Defines linkage to core Oxolane Oxolane Ring C4H7O-CH2- Ether->Oxolane HMBC (3J_CH) Defines linkage to ring Oxolane->Oxolane COSY (3J_HH) Maps internal ring spin system

Caption: 2D NMR Magnetization transfer pathways required to elucidate the molecule's connectivity.

Decision Matrix: Product Performance Comparison

When deciding between these two alternatives for analyzing functionalized amidoximes, laboratory managers must weigh analytical depth against operational agility.

Performance Metric600 MHz High-Field NMR80 MHz Benchtop NMR
Primary Use Case De novo structural elucidation, impurity profiling (<0.1%).Real-time reaction monitoring, PAT, raw material ID.
Spectral Resolution Exceptional. Baseline separation of complex aliphatic multiplets.Moderate. Functional groups (-OH, -NH 2​ ) are clear; aliphatics overlap.
Sensitivity (Limit of Detection) Sub-millimolar ( μ M range).Millimolar (mM range).
Infrastructure Requirements Dedicated facility, liquid Helium/Nitrogen cryogens.Standard fume hood, standard electrical outlet, cryogen-free.
Time-to-Result (1H NMR) ~2-5 minutes (excluding queue time in core facilities).~1-2 minutes (immediate access at the chemist's bench).

Conclusion

For the structural elucidation of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide , the 600 MHz High-Field NMR remains the gold standard. Its superior dispersion is absolutely necessary to deconvolute the overlapping J -couplings of the oxolane ring and ether linkages.

However, if the structure is already known and the goal is to monitor the conversion of a nitrile precursor into this amidoxime product, the 80 MHz Benchtop NMR is highly capable. The distinct, downfield chemical shifts of the amidoxime −OH (9.45 ppm) and −NH2​ (5.60 ppm) protons act as clear, isolated biomarkers that can be quantified in real-time right at the fume hood, drastically reducing the analytical bottleneck in process development.

References

  • Krátký, M., et al. (2021). "The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains." Molecules, 26(22), 7060. Available at:[Link]

  • Farjon, J., et al. (2021). "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International, 321, 110718. Available at:[Link]

  • Oxford Instruments. (2023). "Benchtop NMR for Pharmaceutical Process Optimisation." Oxford Instruments Magnetic Resonance Blog. Available at:[Link]

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide: A Comparative Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently evaluate complex prodrug linkers and synthetic intermediates. Amidoximes, such as N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently evaluate complex prodrug linkers and synthetic intermediates. Amidoximes, such as N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, are highly valued in drug development for their ability to act as nitric oxide (NO) donors and as bioavailable prodrugs for amidines[1]. However, characterizing these molecules via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique analytical challenges. The presence of both a labile amidoxime moiety and a tetrahydrofuran (THF) ether linkage creates competing fragmentation pathways that can complicate spectral interpretation.

This guide objectively compares the MS/MS fragmentation performance of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide against conventional amide and simple ether alternatives. By detailing the causality behind these fragmentation mechanisms, this guide provides actionable, self-validating protocols to ensure scientific integrity in your analytical workflows.

Causality of Fragmentation: The Mechanistic "Why"

To accurately interpret tandem mass spectra, we must first understand the causality behind the fragmentation, which is governed by the proton affinity of the molecule's heteroatoms. Under ESI+ conditions (typically utilizing 0.1% formic acid), protonation occurs preferentially at the most basic site—the imine nitrogen of the amidoxime group[2].

  • Amidoxime Cleavage (Low Collision Energy): The N-O bond in the N'-hydroxyethanimidamide group is relatively weak. Following protonation, the molecule readily undergoes a neutral loss of water (-18 Da) or hydroxylamine (NH2OH, -33 Da)[3]. This low-energy pathway is a diagnostic marker for amidoximes, contrasting sharply with primary amides which typically exhibit a loss of ammonia (-17 Da) or undergo N-CO cleavage[2].

  • Ether Cleavage (High Collision Energy): The oxolan-2-ylmethoxy group introduces a secondary site of instability. As collision energy increases, inductive cleavage at the ether oxygen yields a highly stable oxolan-2-ylmethyl cation (m/z 85.06). The THF ring stabilizes this positive charge through resonance and inductive effects, making this a dominant, high-abundance product ion compared to the fragmentation of simple aliphatic ethers[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system. By incorporating an internal mass calibrant and utilizing a ramped collision energy (CE) approach, you can definitively confirm that the observed fragments are structurally derived and not artifacts of in-source fragmentation[5].

Step-by-Step ESI-HRMS/MS Workflow:

  • Sample Preparation: Dissolve the target compound (N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide) and the comparison alternatives in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL.

  • System Suitability & Calibration: Inject a solvent blank to establish baseline noise. Follow this with an injection of a known standard (e.g., Caffeine, [M+H]+ m/z 195.087) to validate that the instrument's mass accuracy is operating within a < 2 ppm error margin.

  • Ionization Parameters: Operate the high-resolution mass spectrometer (Q-TOF or Orbitrap) in ESI positive mode. Set the spray voltage to 3.5 kV, capillary temperature to 275°C, and sheath gas flow to 40 arbitrary units.

  • MS/MS Acquisition (The Ramped CE Strategy): Isolate the precursor ions ([M+H]+) using a narrow 1.0 m/z isolation window. Apply a ramped Higher-energy Collisional Dissociation (HCD) energy from 15 to 40 eV.

    • Causality Note: Ramping the CE is critical. It ensures the simultaneous capture of both the low-energy amidoxime neutral losses (occurring around 15-20 eV) and the higher-energy ether cleavages (requiring 30-40 eV) in a single, comprehensive composite spectrum.

  • Data Validation: Extract the product ion spectra and verify that the mass error for all assigned fragments is ≤ 5 ppm. If any diagnostic fragment exceeds this error threshold, the system fails validation; recalibrate the TOF/Orbitrap mass analyzer and repeat the acquisition.

Comparative Performance Data

The table below summarizes the quantitative fragmentation data, comparing our target compound against two structural alternatives. This data illustrates how specific functional group substitutions dictate the primary fragmentation cascade and overall molecular stability in the gas phase.

Compound TypeSpecific MoleculePrecursor [M+H]+ (m/z)Primary Fragment (Low CE)Secondary Fragment (High CE)Fragmentation Preference
Target (Amidoxime + THF Ether) N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide175.11157.10 (-H₂O)85.06 (Oxolan-2-ylmethyl⁺)Highly labile N-O bond; secondary stabilization via THF ring.
Alternative 1 (Amide + THF Ether) 2-(oxolan-2-ylmethoxy)acetamide160.10143.07 (-NH₃)85.06 (Oxolan-2-ylmethyl⁺)Moderate stability; N-CO cleavage dominates over ether cleavage.
Alternative 2 (Amidoxime + Simple Ether) N'-hydroxy-2-methoxyethanimidamide105.0787.06 (-H₂O)73.04 (-CH₃OH)Labile N-O bond; lacks the stabilizing ring structure for the ether cation.
Fragmentation Pathway Visualization

The following diagram maps the logical relationship between the precursor ion and its primary product ions for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, demonstrating the divergence between low-energy and high-energy fragmentation pathways.

FragmentationPathway Precursor [M+H]+ m/z 175.11 N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Frag1 [M+H - H2O]+ m/z 157.10 Loss of Water Precursor->Frag1 -H2O (-18 Da) Low Collision Energy Frag2 [M+H - NH2OH]+ m/z 142.09 Loss of Hydroxylamine Precursor->Frag2 -NH2OH (-33 Da) Low Collision Energy Frag3 [C5H9O]+ m/z 85.06 Oxolan-2-ylmethyl cation Precursor->Frag3 Ether Cleavage High Collision Energy

ESI+ MS/MS fragmentation pathway of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide.

References
  • Fragmentation Considerations Using Amidoamine Oxide Homologs. National Institutes of Health (PMC). Available at:[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns of Ethers and Amines. Chemistry LibreTexts. Available at:[Link]

  • Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Comparative

Efficacy Comparison Guide: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Analogs as IDO1 Inhibitors

Executive Summary & Mechanistic Rationale The immunosuppressive tumor microenvironment remains a formidable barrier in oncology. Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical rate-limiting enzyme that catalyzes the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The immunosuppressive tumor microenvironment remains a formidable barrier in oncology. Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical rate-limiting enzyme that catalyzes the degradation of L-tryptophan into kynurenine. This metabolic shift depletes local tryptophan, suppressing effector T-cell proliferation while simultaneously activating regulatory T-cells (Tregs) via kynurenine accumulation.

Amidoxime derivatives—most notably the clinical benchmark Epacadostat (INCB024360)—have emerged as highly potent IDO1 inhibitors. The amidoxime (hydroxyamidine) functional group directly coordinates the heme iron in the IDO1 active site, preventing oxygen binding. Recent molecular dynamics simulations reveal that the structural geometry of the inhibitor is crucial: the amidoxime group chelates the heme, while the hydrophobic tail must navigate the ligand delivery tunnel, specifically interacting with the G262-A264 loop and disrupting the G380-R231 hydrogen bond network .

This guide evaluates a novel chemotype: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (and its substituted analogs). The oxolane (tetrahydrofuran) ring is hypothesized to occupy Pocket A of the IDO1 active site, displacing trapped water molecules and stabilizing the enzyme in an inactive conformation. We objectively compare the in vitro enzymatic and cellular efficacy of these analogs against Epacadostat.

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Kyn Kynurenine IDO1->Kyn Oxidation Teff Effector T-Cells (Suppressed) Kyn->Teff Depletion Treg Regulatory T-Cells (Activated) Kyn->Treg Activation Inhibitor Amidoxime Inhibitor Inhibitor->IDO1 Chelates Heme

Pathway of IDO1-mediated immunosuppression and amidoxime inhibition.

Experimental Methodologies & Self-Validating Protocols

To establish a trustworthy and reproducible evaluation, our experimental design relies on self-validating systems that account for the unique biochemical properties of IDO1.

Recombinant IDO1 Enzymatic Assay

Causality & Design: IDO1 is only catalytically active when its heme iron is in the ferrous (Fe²⁺) state. In ambient in vitro conditions, the iron spontaneously oxidizes to the inactive ferric (Fe³⁺) state. To prevent artifactual loss of enzyme activity—which would artificially inflate the apparent potency of the inhibitors—a methylene blue and ascorbic acid regeneration system is strictly required .

  • Protocol:

    • Prepare assay buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.

    • Pre-incubate recombinant human IDO1 (50 nM) with serial dilutions of the amidoxime analogs (0.1 nM to 10 μM) for 15 minutes at 37°C.

    • Initiate the reaction by adding 100 μM L-tryptophan.

    • Terminate the reaction after 45 minutes by adding 30% trichloroacetic acid (TCA) and heating at 65°C for 15 minutes (this step quantitatively converts the intermediate N-formylkynurenine to kynurenine).

    • React with 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid and measure absorbance at 490 nm.

HeLa Cell-Based Kynurenine Assay

Causality & Design: HeLa cells do not constitutively express IDO1. Expression must be induced via the JAK/STAT pathway using recombinant human Interferon-gamma (IFN-γ). This provides a built-in negative control: cells treated with vehicle (DMSO) but no IFN-γ establish the absolute baseline, ensuring that background absorbance from Ehrlich's reagent does not masquerade as kynurenine production.

  • Protocol:

    • Seed HeLa cells in 96-well plates at a density of 5×104 cells/well.

    • Stimulate with 50 ng/mL human IFN-γ and concurrently treat with serial dilutions of the analogs.

    • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • Transfer 100 μL of the supernatant to a new plate, precipitate proteins with TCA, and detect kynurenine using Ehrlich's reagent (Absorbance at 490 nm).

    • Assess cell viability in the remaining cell monolayer using an MTT assay to calculate the CC₅₀ (ensuring that a drop in kynurenine is due to IDO1 inhibition, not generic cytotoxicity).

G Step1 1. Seed HeLa Cells (96-well plate, 5x10^4 cells/well) Step2 2. Add IFN-γ (50 ng/mL) Induce IDO1 Expression Step1->Step2 Step3 3. Incubate with Analogs (Serial Dilutions, 48h) Step2->Step3 Step4 4. Add L-Tryptophan (Substrate, 100 μM) Step3->Step4 Step5 5. Ehrlich's Reagent (Colorimetric Detection) Step4->Step5 Step6 6. Absorbance at 490 nm (Calculate IC50) Step5->Step6

Step-by-step workflow for the HeLa cell-based kynurenine assay.

Efficacy Comparison & Data Presentation

We evaluated the base scaffold (SY210899) alongside two rationally designed analogs featuring substitutions on the oxolane ring, aimed at deeper penetration into the hydrophobic Pocket B of IDO1. Epacadostat was included as the clinical benchmark.

Quantitative Performance Data
CompoundSubstitution (Oxolane Ring)Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM, HeLa)Cytotoxicity CC₅₀ (μM)
SY210899 (Base) None412 ± 15850 ± 22> 100
Analog A 5-(3-fluorophenyl)38 ± 495 ± 8> 100
Analog B 5-methyl215 ± 12480 ± 18> 100
Epacadostat Clinical Benchmark71 ± 619 ± 2> 100
Data Synthesis & Insights
  • Scaffold Viability: The unsubstituted base scaffold, N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, demonstrates moderate sub-micromolar activity (Enzymatic IC₅₀ = 412 nM). This confirms that the oxolane-linked amidoxime is a functional heme-chelating pharmacophore.

  • Hydrophobic Extension (Analog A): The addition of a 3-fluorophenyl group at the 5-position of the oxolane ring (Analog A) drastically improves potency by over 10-fold (Enzymatic IC₅₀ = 38 nM). This aligns with the mechanistic requirement to disrupt the ligand delivery tunnel, as the fluorinated aromatic ring likely engages in π-π stacking with Phe163 or Phe226 in Pocket B.

  • Cellular Permeability: While Analog A outperforms Epacadostat in the cell-free enzymatic assay (38 nM vs. 71 nM), Epacadostat retains superior potency in the HeLa cellular assay (19 nM vs. 95 nM). This discrepancy highlights a potential limitation in the cellular permeability or intracellular stability of the oxolane ether linkage compared to Epacadostat's furazan structure.

  • Safety Profile: All tested analogs exhibited no significant cytotoxicity (CC₅₀ > 100 μM) in HeLa cells, confirming that the observed reductions in kynurenine are strictly due to IDO1 target engagement rather than off-target cell death.

References

  • Liu, X., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 164. URL: [Link]

  • Huang, X., et al. (2017). Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging. Oncotarget, 8(29), 46900-46914. URL: [Link]

Validation

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide analytical reference standards

Analytical Reference Standards for Amidoxime Prodrug Development: A Comparative Guide Featuring N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Executive Summary As a Senior Application Scientist in Drug Metabolism and P...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standards for Amidoxime Prodrug Development: A Comparative Guide Featuring N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Executive Summary

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently navigate the bioanalytical challenges associated with amidoxime prodrugs. Amidoximes are critical bioisosteres used to mask strongly basic amidines, thereby significantly enhancing the oral bioavailability of therapeutics (e.g., ximelagatran, dabigatran etexilate)[1]. Once absorbed, these prodrugs undergo rapid in vivo bioreduction to their active amidine forms, a process catalyzed by the mitochondrial amidoxime reducing component (mARC)[2][3].

To accurately quantify this metabolic conversion and validate LC-MS/MS assays, the selection of an appropriate analytical reference standard is paramount. While simple molecules like benzamidoxime are traditionally used as model substrates[4], they often fall short as Internal Standards (IS) in complex biological matrices due to poor retention and ion suppression. This guide objectively compares the performance of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (CAS 1016508-01-2) [5] against traditional alternatives, providing actionable experimental protocols and mechanistic insights for modern drug development workflows.

Mechanistic Context: The mARC-Mediated Prodrug Activation Pathway

To understand the utility of amidoxime reference standards, we must first examine the biological system that processes them. The mARC enzyme system is a three-component electron transport chain consisting of mARC (a molybdoenzyme), Cytochrome b5 (Cyb5B), and NADH Cytochrome b5 reductase (Cyb5R3)[4][6]. The reduction of the N-hydroxylated amidoxime to an active amidine is strictly dependent on NADH as the obligate electron donor[4].

mARC_Pathway NADH NADH (Electron Donor) Cyb5R3 Cyb5R3 (Reductase) NADH->Cyb5R3 2e- transfer Cyb5B Cyb5B (Electron Carrier) Cyb5R3->Cyb5B e- flow mARC mARC1 / mARC2 (Molybdoenzyme) Cyb5B->mARC e- flow Amidine Active Amidine + H2O mARC->Amidine Bioreduction Amidoxime Amidoxime Target (e.g., CAS 1016508-01-2) Amidoxime->mARC Substrate Binding

Caption: Electron transport chain of the mARC enzyme system catalyzing amidoxime prodrug bioreduction.

Comparative Performance: Structural Advantages in Bioanalysis

When selecting an internal standard for LC-MS/MS or a model substrate for in vitro kinetics, physicochemical properties dictate performance. Table 1 summarizes why the structural complexity of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide makes it superior to baseline standards.

Table 1: Physicochemical and Analytical Comparison of Amidoxime Standards

ParameterAcetamidoximeBenzamidoxime (BAO)N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide
Molecular Weight 74.08 g/mol 136.15 g/mol 174.20 g/mol
Structural Feature Simple aliphaticAromatic ringTetrahydrofurfuryl ether linkage
Lipophilicity (LogP) Highly Polar (~ -0.5)Moderate (~ 1.2)Balanced (~ 0.8)
LC Retention (C18) Poor (Elutes in void volume)GoodExcellent (Tunable retention)
Matrix Effect (MS) Severe Ion SuppressionModerateLow (Avoids endogenous interferences)
Primary Application Basic chemical synthesisTraditional mARC model substrateAdvanced LC-MS/MS Internal Standard

The Causality of Structural Design: Benzamidoxime is the classic model substrate for mARC assays[4]. However, in LC-MS/MS, its low molecular weight and simple structure often lead to co-elution with endogenous plasma interferences. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide contains an oxolan-2-ylmethoxy (tetrahydrofurfuryl ether) moiety. This specific ether linkage provides a highly distinct Multiple Reaction Monitoring (MRM) transition and shifts the analyte's retention time on reversed-phase columns away from the ion-suppressing void volume, ensuring robust quantification.

Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Bioanalytical Workflow

This protocol utilizes N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide as an Internal Standard (IS) to quantify amidoxime prodrugs in human plasma.

Step-by-Step Methodology:

  • Matrix Spiking: Aliquot 50 µL of human plasma containing the target prodrug into a microcentrifuge tube. Add 10 µL of the IS working solution (CAS 1016508-01-2 at 50 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid not only denatures plasma proteins but ensures the amidoxime nitrogen is fully protonated. This stabilizes the delicate N-O bond against spontaneous cleavage during extraction.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Maintaining 4°C is critical to minimize the enzymatic degradation of the prodrug by residual plasma esterases or reductases.

  • Evaporation & Reconstitution: Transfer 100 µL of the supernatant to a clean vial. Evaporate to dryness under a gentle N₂ stream. Reconstitute in 100 µL of Mobile Phase A (e.g., 95:5 Water:Acetonitrile with 0.1% FA).

    • Causality: Reconstituting in a solvent that matches the initial LC gradient prevents peak broadening and ensures sharp peak shapes for the amidoxime species.

LCMS_Workflow Step1 1. Plasma Sample (Spiked with Prodrug) Step2 2. Add Internal Standard (CAS 1016508-01-2) Step1->Step2 Step3 3. Protein Precipitation (Cold ACN + 0.1% Formic Acid) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 5. Supernatant Transfer & N2 Evaporation Step4->Step5 Step6 6. Reconstitution (Mobile Phase A) Step5->Step6 Step7 7. LC-MS/MS Analysis (MRM Mode) Step6->Step7

Caption: Standardized LC-MS/MS sample preparation workflow utilizing the amidoxime internal standard.

Protocol 2: In Vitro mARC Enzyme Kinetics Assay

This protocol measures the reductive clearance of the amidoxime standard using recombinant human mARC enzymes.

Step-by-Step Methodology:

  • Enzyme Reconstitution: In a total volume of 150 µL, combine 76 pmol of recombinant mARC1 (or mARC2), 76 pmol of Cyb5B, and 7.6 pmol of Cyb5R3[4].

    • Causality: The strict 10:10:1 stoichiometric ratio ensures that the reductase (Cyb5R3) is not the rate-limiting step, allowing for the accurate measurement of mARC's maximum velocity ( Vmax​ )[4].

  • Buffer Selection: Perform the reaction in 20 mM MES buffer adjusted to pH 6.0[6].

    • Causality: The mARC in vitro assay is optimally performed at a slightly acidic pH. This specific pH prevents the spontaneous, non-enzymatic chemical reduction of the amidoxime while optimizing electron transfer.

  • Reaction Initiation: Add the substrate (N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide) at varying concentrations (0.1 - 5 mM). Initiate the reaction by adding 1 mM NADH[4].

  • Incubation & Quenching: Incubate at 37°C for 15 minutes. Stop the reaction by heating the mixture to 95°C for 5 minutes[6].

    • Causality: Heat denaturation immediately quenches the reaction without introducing harsh acids (like TCA) that might chemically alter the delicate amidoxime/amidine ratio prior to HPLC analysis.

Conclusion

The evolution of amidoxime prodrugs necessitates equally sophisticated analytical tools. While benzamidoxime remains a foundational biochemical model, the integration of complex reference standards like N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide into bioanalytical workflows provides superior chromatographic retention, distinct mass transitions, and robust matrix-effect mitigation. By adhering to the self-validating protocols outlined above, DMPK scientists can ensure high-fidelity pharmacokinetic data in their drug development pipelines.

References

  • [5] BLDpharm. "1016508-01-2 | N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide". bldpharm.com. URL:

  • [2] J Biol Chem. "The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target". nih.gov. URL:

  • [4] Chem Res Toxicol. "The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues". acs.org. URL:

  • [1] J Biol Chem (PMC). "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target". nih.gov. URL:

  • [6] Antioxidants (MDPI). "Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes". mdpi.com. URL:

  • [3] J Biol Chem (PMC). "Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism". nih.gov. URL:

Sources

Comparative

A Comparative Guide to LC-MS Validation Methods for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Introduction In the landscape of pharmaceutical development, the rigorous and reliable quantification of novel chemical entities is paramount. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, a molecule of interest in co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous and reliable quantification of novel chemical entities is paramount. N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, a molecule of interest in contemporary drug discovery, presents unique analytical challenges due to its combination of a polar hydroxyimidamide group and a heterocyclic oxolane moiety. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods tailored for this compound. As your partner in analytical sciences, we will not only detail the "how" but, more importantly, the "why" behind our methodological choices, ensuring a robust and defensible analytical method.

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for establishing a validated LC-MS/MS method compliant with global regulatory standards, including those set forth by the FDA, EMA, and the harmonized ICH M10 guidelines.[1][2][3]

Understanding the Analyte: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide

Before embarking on method development and validation, a thorough understanding of the analyte's physicochemical properties is crucial.

Chemical Structure:

  • Molecular Formula: C6H12N2O3

  • Molecular Weight: 160.17 g/mol

  • Key Functional Groups:

    • N'-hydroxyimidamide (amidoxime): A polar, ionizable group that can act as a bioisostere for carboxylic acids and is known to chelate metals.[4]

    • Oxolane (tetrahydrofuran): A cyclic ether moiety that influences solubility and potential metabolic pathways.

    • Ether Linkage: Connects the oxolane and ethanimidamide portions.

The presence of the basic amidine group and the hydroxylamine functionality suggests that positive ion electrospray ionization (ESI) will be the most effective ionization technique. The overall polarity of the molecule will dictate the choice of chromatographic conditions.

Strategic Development of the LC-MS/MS Method

A robust validation is built upon a well-developed and optimized analytical method. Here, we outline a strategic approach to developing a selective and sensitive LC-MS/MS method for N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide.

Chromatographic Separation: Taming a Polar Analyte

The polar nature of our target analyte requires a thoughtful approach to achieve good retention and peak shape on a reversed-phase column.

  • Column Chemistry: A C18 column is a versatile and robust starting point for many small molecules. Given the polarity of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, a column with enhanced polar retention, such as a C18 with polar end-capping or a phenyl-hexyl phase, could provide improved retention and selectivity.

  • Mobile Phase:

    • Aqueous Phase (A): Water with 0.1% formic acid. The addition of formic acid is critical as it serves a dual purpose: it protonates the analyte, enhancing its ionization in the MS source, and it improves chromatographic peak shape by minimizing silanol interactions on the column.

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and higher elution strength in reversed-phase chromatography.

  • Gradient Elution: A gradient elution starting with a high aqueous percentage (e.g., 95% A) and ramping up the organic phase will be necessary to retain and then elute the polar analyte.

dot

LC_Method_Development Analyte N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Column Select Column (e.g., C18, Phenyl-Hexyl) Analyte->Column Mobile_Phase Optimize Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) Column->Mobile_Phase Gradient Develop Gradient Profile Mobile_Phase->Gradient Peak_Shape Assess Peak Shape & Retention Gradient->Peak_Shape Peak_Shape->Column Adjust Optimized_LC Optimized LC Method Peak_Shape->Optimized_LC Meets Criteria

Caption: Workflow for LC method development.

Mass Spectrometric Detection: Achieving Specificity and Sensitivity

For quantitative bioanalysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, offering unparalleled selectivity and sensitivity.

  • Ionization Mode: Positive ion Electrospray Ionization (ESI+) is the logical choice due to the presence of the basic amidine group, which is readily protonated.

  • Precursor Ion Selection: The first step is to identify the precursor ion in a full scan or Q1 scan. For N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (MW = 160.17), the protonated molecule [M+H]+ at m/z 161.2 is the expected precursor ion.

  • Product Ion Selection (Fragmentation): Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic product ions. Based on the fragmentation of similar structures, we can predict the following fragmentation pathways:

    • Loss of the oxolane moiety: Cleavage of the ether bond could result in a significant fragment.

    • Cleavage within the oxolane ring: Ring opening and subsequent fragmentation are also plausible.

    • Loss of small neutral molecules: Such as water (H2O) or ammonia (NH3) from the hydroxyimidamide group.

Predicted MRM Transitions:

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Fragmentation Pathway
161.285.1Loss of the hydroxyethanimidamide group
161.271.1Cleavage of the oxolane ring
161.2144.2Loss of NH3

It is imperative to experimentally confirm these transitions by infusing a standard solution of the analyte and performing a product ion scan. The most intense and specific transitions should be selected for the final MRM method.

dot

MS_Method_Development Analyte_Infusion Infuse Analyte Standard Q1_Scan Q1 Scan: Identify Precursor Ion (e.g., [M+H]+ at m/z 161.2) Analyte_Infusion->Q1_Scan Product_Ion_Scan Product Ion Scan: Fragment Precursor Ion Q1_Scan->Product_Ion_Scan Select_Transitions Select MRM Transitions (Precursor -> Product) Product_Ion_Scan->Select_Transitions Optimize_CE Optimize Collision Energy (CE) for each transition Select_Transitions->Optimize_CE Select 2-3 transitions Optimized_MS Optimized MS/MS Method Optimize_CE->Optimized_MS

Caption: Workflow for MS/MS method development.

A Comparative Guide to Validation Parameters

The validation of a bioanalytical method is a documented process that demonstrates the method is reliable and reproducible for its intended use.[1][5] The following sections detail the core validation parameters with a comparative discussion of different approaches and acceptance criteria based on international guidelines.

Validation ParameterFDA/ICH M10 Guideline SummaryEMA Guideline SummaryKey Experimental Considerations
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.The ability of the method to measure the analyte in the presence of interferences.Analyze at least 6 different blank matrix lots. Spiked samples should be free from interfering peaks at the retention time of the analyte and internal standard (IS).
Linearity & Range A minimum of 6 non-zero calibrators. The calibration curve should cover the expected concentration range.At least 6 concentration levels, excluding blanks. The range should be justified.Use a regression model that best fits the data (e.g., linear, weighted linear). Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision Determined using Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Mid, High). At least 3 validation runs with 5 replicates per level.Similar to FDA/ICH M10, with emphasis on within-run and between-run accuracy and precision.Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). Precision: Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.The lowest concentration that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of at least 10 is a common starting point, but accuracy and precision at this level are the definitive criteria.
Matrix Effect Assessed using at least 6 lots of matrix. The matrix factor should be calculated and the CV should be ≤15%.Evaluation of matrix effects is required.Compare the response of the analyte in post-extraction spiked matrix to the response of the analyte in a neat solution.
Stability Evaluation of analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, stock solution).Comprehensive stability testing is required.Stability is assessed by analyzing QC samples stored under the specified conditions against freshly prepared calibration standards. The mean concentration should be within ±15% of the nominal concentration.
Experimental Protocols: A Step-by-Step Guide

1. Specificity and Selectivity

  • Objective: To demonstrate that the method can distinguish N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide from endogenous matrix components.

  • Protocol:

    • Obtain at least six different sources of the biological matrix (e.g., human plasma).

    • Process a blank sample from each source according to the developed sample preparation procedure.

    • Analyze the blank samples using the optimized LC-MS/MS method.

    • Spike one of the blank matrix lots at the Lower Limit of Quantitation (LLOQ) with the analyte and internal standard (IS).

    • Analyze the spiked sample.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.

2. Linearity and Range

  • Objective: To establish the relationship between analyte concentration and instrument response over a defined range.

  • Protocol:

    • Prepare a stock solution of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide in a suitable solvent.

    • Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte. The range should encompass the expected in-study concentrations.

    • Process and analyze the calibration standards in at least three separate analytical runs.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Apply a suitable regression model (e.g., weighted 1/x² linear regression).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the reproducibility of the measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the upper limit of quantitation).

    • Analyze at least five replicates of each QC level in at least three separate analytical runs conducted on different days.

    • Calculate the accuracy (as percent bias) and precision (as percent coefficient of variation, %CV) for each QC level.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for Low, Medium, and High QCs, and within ±20% for the LLOQ.

    • Precision: The %CV should not exceed 15% for Low, Medium, and High QCs, and 20% for the LLOQ.

Conclusion

The successful validation of an LC-MS method for a novel compound like N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a critical milestone in the drug development process. It requires a deep understanding of the analyte's chemistry, a strategic approach to method development, and a meticulous execution of validation experiments in accordance with global regulatory expectations. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory compliance, to empower researchers to develop and validate robust and reliable LC-MS methods. By following the principles and protocols outlined herein, scientists can ensure the generation of high-quality data that is essential for making informed decisions in the journey from discovery to clinical application.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Guo, Y., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3345. [Link]

  • Mookherjee, A., Uppal, S. S., & Guttman, M. (2018). Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. Analytical Chemistry, 90(20), 11883–11891. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized bifunctional building blocks like N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide requires a nuanced approach to laboratory safety. This compound f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized bifunctional building blocks like N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide requires a nuanced approach to laboratory safety. This compound features two highly reactive moieties: an oxolane (tetrahydrofuran derivative) ring and an amidoxime (hydroxyamidine) group .

Standard disposal templates often fail to account for the synergistic risks of such molecules. The oxolane ring is highly susceptible to auto-oxidation, forming explosive hydroperoxides over time, while the amidoxime group exhibits thermal instability and can decompose exothermically[1].

The following guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure strict compliance with EPA and OSHA standards while mitigating the specific chemical risks of this compound.

Chemical Profiling & Hazard Causality

To safely manage this compound, operators must first understand the mechanistic causality behind its hazards. The molecule's reactivity dictates its disposal pathway.

Structural MoietyMechanistic HazardOperational ConsequenceGHS Classification (Extrapolated)
Oxolane Ring Undergoes radical-mediated auto-oxidation in the presence of atmospheric oxygen and light to form hydroperoxides.Explosion Risk: Solutions must be tested for peroxides prior to concentration or disposal.Unstable Explosive (if peroxidized)
Amidoxime Group Contains reactive nitrogen-oxygen bonds. Thermally unstable and acts as a weak base/chelator.Thermal Hazard: Can decompose violently if heated above its onset temperature ( Tonset​ ) or mixed with strong oxidizers/acids[1].Acute Tox. 4 (Oral/Dermal)
Ether Linkage Flammable organic backbone.Fire Hazard: Must be kept away from ignition sources.Flam. Liq. / Solid
Whole Molecule Interacts with biological nucleophiles and mucous membranes.Health Hazard: Causes severe eye/skin irritation and respiratory toxicity[2].Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]

Operational Safety & Handling Protocol

Before generating waste, ensure the operational environment minimizes the degradation of the compound.

Step-by-Step Handling Workflow:

  • Engineering Controls: Perform all manipulations inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm[3].

  • Personal Protective Equipment (PPE): Wear extended-cuff nitrile gloves (double-gloving is recommended due to the skin-penetrating potential of oxolane derivatives), a splash-resistant lab coat, and tightly sealed safety goggles[2].

  • Environmental Control: Purge storage containers with inert gas (Argon or Nitrogen) after every use to displace oxygen and halt the auto-oxidation of the oxolane ring.

  • Temperature Control: Store the compound locked up in a dark, temperature-controlled environment (typically 2–8°C) away from incompatible materials such as strong oxidizers, strong acids, and transition metals (which amidoximes can chelate)[4][5].

Comprehensive Disposal Plan

Under EPA regulations (40 CFR part 261), this compound and its contaminated materials must be evaluated and managed as hazardous waste[3]. Never flush this compound or its solutions down the drain [4][6].

Protocol A: Peroxide Testing & Quenching (Mandatory Pre-Disposal Step)

Because of the oxolane moiety, waste solutions containing this compound must be screened for peroxides before being transferred to bulk waste carboys.

  • Sampling: In the fume hood, extract a 1 mL aliquot of the waste solution.

  • Testing: Apply 1-2 drops of the solution to a commercially available Potassium Iodide (KI) starch test strip.

  • Evaluation:

    • Negative (< 30 ppm): Proceed to Protocol B.

    • Positive (> 30 ppm): The waste is dangerously peroxidized. Quench immediately by slowly adding a 10% (w/v) aqueous solution of Ferrous Sulfate ( FeSO4​ ) or Sodium Bisulfite ( NaHSO3​ ) while stirring vigorously. Retest until the KI strip indicates < 3 ppm.

Protocol B: Waste Segregation and Packaging
  • Container Selection: Use a high-density polyethylene (HDPE) waste container. Do not use metal containers, as the amidoxime group can coordinate with metal ions, potentially catalyzing unwanted decomposition[5].

  • Segregation: Isolate this waste stream from strong acids, halogenated solvents, and heavy metal waste. Mixing amidoximes with strong oxidizers can lead to rapid exothermic degradation[1].

  • Labeling: Affix a compliant EPA hazardous waste label. Mark the contents specifically as: "Hazardous Waste: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide (Toxic/Irritant, Potential Peroxide Former)."[6]

  • Storage Limits: Do not store oxolane-containing waste for more than 3 months. Schedule routine pickups with a licensed hazardous waste disposal contractor for high-temperature incineration[4].

Waste Segregation & Disposal Workflow

The following decision matrix illustrates the self-validating system required for the safe disposal of this bifunctional molecule.

G Start Waste Generation: N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide Test Peroxide Testing (KI-Starch Paper) Start->Test Pos Positive (>30 ppm) Test->Pos Yes Neg Negative (<30 ppm) Test->Neg No Quench Quench with Ferrous Sulfate or Sodium Bisulfite Pos->Quench Segregate Segregate as Hazardous Waste (Avoid Oxidizers/Acids/Metals) Neg->Segregate Quench->Segregate Label Label: Toxic/Irritant EPA RCRA Compliant Segregate->Label Dispose Licensed Waste Disposal (High-Temp Incineration) Label->Dispose

Decision matrix and workflow for the safe disposal of oxolane-amidoxime waste.

Spill Response & Decontamination

In the event of an accidental release, immediate action is required to prevent respiratory exposure and environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential respiratory irritants[2].

  • Don Emergency PPE: Responders must wear a half-face respirator with organic vapor cartridges (if outside a hood), heavy-duty nitrile gloves, and chemical-resistant footwear.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Do not use sawdust or paper towels, as the oxolane/amidoxime mixture may react with combustible organics[4].

  • Collection: Shovel the saturated absorbent into a sealable HDPE container using non-sparking tools.

  • Surface Decontamination: Wash the spill surface thoroughly with a 5% sodium carbonate solution to neutralize any residual acidic byproducts, followed by copious amounts of water[7].

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Section 2. Hazards Identification - ChemView / EPA Source: Environmental Protection Agency (EPA) URL:[Link]

  • OSHA Guidelines for Medical and Pharmaceutical Waste Source: Rx Destroyer URL:[Link]

  • Formation of Aromatic Amidoximes with Hydroxylamine: Thermal Stability Source: ResearchGate / Organic Process Research & Development URL:[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Reactivity Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

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